SAMT-247
Description
Properties
IUPAC Name |
S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACIIIRYSLSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850715-59-2 | |
| Record name | 850715-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SAMT-247: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAMT-247 is a novel antiretroviral agent belonging to the class of 2-mercaptobenzamide thioesters (SAMTs). Its primary mechanism of action is the targeted disruption of the zinc finger domains of the human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV) nucleocapsid protein (NCp7). This interaction leads to the ejection of zinc ions, resulting in the production of non-infectious, immature virions. In addition to its direct antiviral activity, this compound has demonstrated significant immunomodulatory effects, particularly when used in conjunction with vaccination. These secondary effects include the enhancement of natural killer (NK) cell-mediated cytotoxicity, increased monocyte efferocytosis, and a reduction in T-cell activation. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.
Primary Mechanism of Action: Zinc Ejection from HIV/SIV Nucleocapsid Protein (NCp7)
This compound's principal antiviral activity stems from its ability to covalently modify the highly conserved zinc finger motifs of the NCp7 protein. NCp7 is a critical viral protein involved in multiple stages of the viral life cycle, including reverse transcription and RNA encapsidation. Its function is critically dependent on the structural integrity of its two zinc finger domains.
This compound acts as a zinc ejector, disrupting these domains and rendering the NCp7 protein non-functional. This leads to a failure in the proper encapsidation of viral RNA and the subsequent production of immature and non-infectious viral particles.[1][2][3]
Signaling Pathway of this compound-mediated NCp7 Inactivation
The interaction of this compound with the NCp7 zinc finger results in a cascade of events leading to viral inactivation. This can be visualized as a direct pathway from drug engagement to the formation of non-infectious virions.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
SAMT-247 as an HIV-1 Nucleocapsid Protein 7 (NCp7) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SAMT-247, a promising S-acyl-2-mercaptobenzamide thioester (SAMT) class inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein 7 (NCp7). This compound disrupts the structural integrity of NCp7 by targeting its highly conserved zinc finger motifs, leading to the production of non-infectious, immature viral particles. This document details the mechanism of action of this compound, presents its in vitro antiviral efficacy, and outlines the experimental protocols for key assays used in its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-HIV-1 therapeutics.
Introduction: The Role of NCp7 in the HIV-1 Replication Cycle
The HIV-1 nucleocapsid protein 7 (NCp7) is a small, basic protein cleaved from the Gag polyprotein precursor. It plays a crucial role in multiple stages of the viral replication cycle, making it an attractive target for antiretroviral therapy. NCp7 contains two highly conserved zinc finger domains, each with a Cys-X2-Cys-X4-His-X4-Cys (CCHC) motif that coordinates a zinc ion. These zinc fingers are critical for the proper folding and function of the protein.
Key functions of NCp7 include:
-
Genomic RNA Packaging: NCp7 selectively binds to the viral genomic RNA (gRNA) and facilitates its packaging into newly forming virions.
-
Reverse Transcription: NCp7 acts as a nucleic acid chaperone, facilitating the annealing of the tRNA primer to the primer binding site and assisting the strand transfers during reverse transcription.
-
Viral Assembly and Maturation: NCp7 is involved in the assembly of the Gag polyproteins and the subsequent maturation of the virion core after budding.
Given its critical and multifaceted role in viral replication and the high conservation of its zinc finger domains, NCp7 is a compelling target for the development of novel HIV-1 inhibitors.
This compound: Mechanism of Action
This compound belongs to the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds. Its primary mechanism of action involves the ejection of zinc from the zinc finger motifs of NCp7.[1][2] This is achieved through a covalent modification of the NCp7 protein.
The proposed mechanism unfolds as follows:
-
Acyl Transfer: this compound acts as an acyl donor, transferring its acyl group to a cysteine residue within the C-terminal zinc finger of NCp7.
-
Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion within the finger motif, leading to its ejection.
-
Loss of Function: The loss of zinc results in the unfolding of the zinc finger domain, rendering NCp7 non-functional.
-
Inhibition of Viral Maturation: The inactivation of NCp7 prevents the proper processing of the Gag polyprotein and the correct formation of the viral core, resulting in the production of immature and non-infectious viral particles.[1]
Quantitative Data: In Vitro Antiviral Activity
The antiviral activity of this compound has been evaluated against different strains of HIV-1. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antiviral compound. The following table summarizes the reported IC50 values for this compound and related compounds against HIV-1 trans infection.
| Compound | HIV-1 Strain | IC50 (mM) |
| SAMT-19 | HIV-1RF | 0.01 |
| SAMT-89 | HIV-1RF | 0.08 |
| This compound | HIV-1RF | 0.99 |
Data sourced from the Journal of Virology.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound as an HIV-1 NCp7 inhibitor.
In Vitro Antiviral Activity Assay (p24 ELISA)
This assay determines the concentration of an inhibitor required to reduce the production of the HIV-1 p24 capsid protein by 50% in a cell-based assay.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 laboratory strain (e.g., HIV-1IIIB, HIV-1RF)
-
This compound
-
96-well cell culture plates
-
Commercially available HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "no drug" control.
-
Infection: Add a pre-titered amount of HIV-1 to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Follow the manufacturer's protocol for the p24 ELISA kit.
-
Briefly, this involves adding the collected supernatants to an ELISA plate pre-coated with an anti-p24 capture antibody.
-
A detection antibody (biotinylated anti-p24) is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the kit.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Zinc Ejection Assay
This assay directly measures the ability of this compound to eject zinc from the NCp7 protein. A common method utilizes a fluorescent probe that chelates the ejected zinc, resulting in a measurable change in fluorescence.
Materials:
-
Purified recombinant HIV-1 NCp7 protein
-
Zinc-sensitive fluorescent probe (e.g., TSQ - N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide)
-
This compound
-
Assay buffer (e.g., Tris buffer at physiological pH)
-
Fluorometer and cuvettes
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant NCp7, the fluorescent probe, and this compound in the assay buffer.
-
Assay Setup: In a quartz cuvette, mix the NCp7 protein and the fluorescent probe.
-
Baseline Measurement: Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
Initiate Reaction: Add a specific concentration of this compound to the cuvette, mix quickly, and immediately start recording the fluorescence signal.
-
Data Acquisition: Monitor the increase in fluorescence over time as the ejected zinc binds to the fluorescent probe.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of fluorescence increase is proportional to the initial rate of zinc ejection.
-
This can be used to compare the zinc-ejecting capabilities of different compounds or different concentrations of the same compound.
-
Conclusion
This compound represents a promising class of HIV-1 inhibitors that target the highly conserved and functionally critical NCp7 protein. Its mechanism of action, involving covalent modification and subsequent zinc ejection from the NCp7 zinc fingers, offers a high barrier to the development of drug resistance. The data presented in this guide demonstrate its potent in vitro activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development, facilitating further investigation into this compound and other NCp7-targeting compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
The Zinc Ejection Mechanism of SAMT-247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAMT-247 is a novel antiretroviral compound belonging to the class of S-acyl-2-mercaptobenzamide thioesters (SAMTs). Its primary mechanism of action involves the targeted disruption of the zinc finger motifs within the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7). This disruption is initiated by the ejection of zinc ions, a process that ultimately leads to the production of non-infectious, immature virions. A unique feature of this compound is its ability to be intracellularly recycled, allowing for sustained antiviral activity. This technical guide provides a comprehensive overview of the zinc ejection mechanism of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its mode of action and associated experimental workflows.
Core Mechanism: Zinc Ejection from HIV-1 NCp7
The HIV-1 nucleocapsid protein, NCp7, is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and genome packaging. A key structural feature of NCp7 is the presence of two highly conserved zinc finger domains, which are essential for its function. This compound exerts its antiviral effect by targeting these zinc fingers.
The core mechanism involves the following steps:
-
Acyl Transfer: this compound, a thioester, reacts with the cysteine residues within the zinc finger motifs of NCp7. This results in the transfer of an acetyl group from this compound to the sulfur atom of a cysteine side chain.[1][2][3]
-
Zinc Ejection: The covalent modification of the cysteine residues disrupts the tetrahedral coordination of the zinc ion within the zinc finger. This leads to the ejection of the zinc ion from the protein.[1][2][4][5]
-
Protein Unfolding and Inactivation: The loss of zinc causes the zinc finger domain to unfold, destroying its three-dimensional structure. This conformational change inactivates NCp7, rendering it unable to perform its functions in viral replication.[6]
-
Inhibition of Gag Processing: The modification of the NCp7 domain within the larger Gag polyprotein precursor (Pr55Gag) interferes with its proper processing by the viral protease. This results in the accumulation of unprocessed or improperly processed Gag, leading to the formation of immature, non-infectious viral particles.[7][8]
A significant aspect of this compound's mechanism is its intracellular recycling . The thiol byproduct generated after the acyl transfer to NCp7 can be re-acetylated by cellular enzymes, likely utilizing acetyl-CoA. This regenerates the active this compound thioester, enabling it to participate in further rounds of NCp7 inactivation.[1][2][8]
References
- 1. units.fisheries.org [units.fisheries.org]
- 2. mdpi.com [mdpi.com]
- 3. Viral competition assay to assess the role of HIV-1 proteins in immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 [bio-protocol.org]
- 5. A Targeted Mass Spectrometry Assay for Detection of HIV Gag Protein Following Induction of Latent Viral Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based proteomic approaches for discovery of HIV–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
SAMT-247: A Technical Guide to its Mechanism Targeting HIV Gag Processing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAMT-247 is a novel antiretroviral compound belonging to the class of S-acyl-2-mercaptobenzamide thioesters (SAMTs). It exhibits potent anti-HIV activity by targeting the nucleocapsid protein NCp7, a critical component of the Gag polyprotein. This targeting disrupts the proper processing of Gag, leading to the production of immature, non-infectious viral particles. Preclinical studies in rhesus macaques have demonstrated the significant protective efficacy of this compound against vaginal simian immunodeficiency virus (SIV) infection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols from cited studies, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Interference with HIV Gag Processing
The primary target of this compound is the HIV nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger motifs of the Cys-X2-Cys-X4-His-X4-Cys type. These zinc fingers are crucial for several aspects of the viral lifecycle, including the packaging of viral RNA and the assembly of new virions.
This compound acts as a zinc ejector.[1][2] It interacts with the cysteine residues within the zinc fingers of NCp7, leading to the ejection of the coordinated zinc ions.[1][2] This action has a critical downstream effect on the processing of the Gag polyprotein (Pr55Gag).
The proper maturation of an HIV virion requires the sequential cleavage of the Gag polyprotein by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). The disruption of the NCp7 zinc fingers by this compound is thought to induce intermolecular cross-linking between adjacent Gag molecules. This alteration in the conformation of the Gag polyprotein renders it an unsuitable substrate for the HIV protease, thereby inhibiting normal Gag processing. This leads to the production of immature, non-infectious viral particles.[1]
Caption: Mechanism of this compound action on HIV Gag processing.
Preclinical Efficacy of this compound
This compound has been evaluated as a topical microbicide for the prevention of vaginal SIV infection in rhesus macaques. The key findings from these preclinical studies are summarized below.
Quantitative Data Summary
| Study Group | Number of Animals | Challenge Protocol | Number of Challenges | Outcome | Reference |
| Microbicide Only | 12 | Weekly low-dose intravaginal SIVmac251 | 15 | 10 of 12 macaques remained uninfected | [1][2] |
| Vaccine-Microbicide | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | Significant delay in acquisition compared to control and vaccine-only groups | [1][2] |
| Vaccine Only | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | No significant delay in acquisition compared to controls | [1][2] |
| Control (Placebo Gel) | Not specified | Weekly low-dose intravaginal SIVmac251 | 15 | Not specified (control group for comparison) | [1][2] |
| Vaccine + this compound | 20 | 14 weekly intravaginal exposures to SIVmac251 | 14 | 80% of macaques remained uninfected | |
| Vaccine Only | 18 | 14 weekly intravaginal exposures to SIVmac251 | 14 | 40% of macaques remained uninfected |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in rhesus macaques.
Animal Model and Study Design
-
Animal Model: Adult female rhesus macaques (Macaca mulatta).
-
Housing and Care: Animals were housed at an NCI animal facility under the guidelines of the Association for the Assessment and Accreditation of Laboratory Animal Care. Protocols were approved by the NCI Animal Care and Use Committee.
-
Study Groups: Macaques were typically divided into four groups: (1) vaccine only, (2) vaccine-microbicide, (3) microbicide only, and (4) controls.
-
Anesthesia: Animals were anesthetized with 10 to 25 mg/kg of ketamine prior to immunizations, sample collections, and viral challenges.
Microbicide and Placebo Formulation and Administration
-
Microbicide: 0.8% this compound gel formulated in HEC gel (2.7% Natrosol cellulose 250HX Pharma, 0.01% DMSO, 0.9% saline).
-
Placebo: HEC gel without this compound.
-
Administration: 2 ml of the gel (microbicide or placebo) was administered vaginally 3 hours prior to each viral challenge.
Viral Challenge
-
Virus: SIVmac251.
-
Challenge Dose: 800 TCID50 (50% tissue culture infectious dose).
-
Route: Intravaginal.
-
Frequency: Repeated weekly low-dose challenges for up to 15 weeks for macaques that remained uninfected.
Determination of Infection
-
Method: Analysis of plasma for viral loads.
-
Threshold for Infection: ≥ 50 SIV RNA copies/ml of plasma.
-
Assay: Droplet digital PCR (ddPCR) method.
-
Frequency of Monitoring: Weekly.
Visualizations of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical flow from this compound action to non-infectious virions.
Conclusion
This compound represents a promising anti-HIV microbicide candidate with a novel mechanism of action that disrupts a critical late-stage event in the viral lifecycle: the processing of the Gag polyprotein. By targeting the NCp7 zinc fingers, this compound effectively halts the maturation of viral particles, rendering them non-infectious. The potent protection observed in preclinical macaque models encourages further development and investigation of this compound for the prevention of HIV infection in humans. Future research should aim to further elucidate the precise molecular interactions between this compound and the Gag polyprotein and to evaluate its safety and efficacy in human clinical trials.
References
Antiviral Activity Spectrum of SAMT-247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAMT-247 is a novel small molecule inhibitor belonging to the class of 2-mercaptobenzamide thioesters (SAMTs). Extensive research has demonstrated its potent antiviral activity, primarily targeting the nucleocapsid protein (NCp7) of retroviruses, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, with a focus on its well-documented efficacy against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV). The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and experimental applications. While the majority of published research centers on its anti-retroviral properties, the unique mechanism of targeting a highly conserved viral protein suggests a potential for a broader spectrum of activity that warrants further investigation.
Introduction
The global challenge of viral infections necessitates the development of novel antiviral agents with unique mechanisms of action to combat drug resistance and address unmet medical needs. This compound has emerged as a promising candidate, distinguished by its targeted disruption of the viral nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are essential for multiple stages of the retroviral life cycle, including reverse transcription, integration, and virion assembly. This compound acts as a zinc ejector, disrupting the structure and function of NCp7 and thereby inhibiting viral replication.[1][2] This guide synthesizes the current scientific literature on this compound, presenting its antiviral profile, mechanism, and the experimental basis for its evaluation.
Antiviral Activity Spectrum of this compound
The antiviral activity of this compound has been predominantly evaluated against members of the Retroviridae family. In vitro studies have established its efficacy against various strains of HIV-1, including multidrug-resistant isolates.[1][2] Furthermore, in vivo studies in non-human primate models have demonstrated its potent protective effects against vaginal transmission of SIV and SHIV (Simian-Human Immunodeficiency Virus).[1][2]
Quantitative Antiviral Activity Data
The following tables summarize the key quantitative data on the antiviral efficacy of this compound from published studies.
| Table 1: In Vitro Antiviral Activity of this compound against HIV-1 | |
| Virus Strain | Cell Line |
| HIV-1RF | CEM-SS |
| HIV-1BaL | - |
| HIV-1RF | - |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Table 2: In Vivo Protective Efficacy of this compound against SIV/SHIV | |
| Challenge Virus | Animal Model |
| SIVmac251 | Rhesus Macaques |
| mixed R5/X4 SHIV | Rhesus Macaques |
| SIVmac251 | Rhesus Macaques |
Mechanism of Action
This compound exerts its antiviral effect through a targeted mechanism involving the ejection of zinc ions from the zinc finger motifs of the NCp7 protein.[1][2] This leads to the unfolding of the protein and inhibits its critical functions in viral replication. Recent studies have further elucidated this mechanism, showing that this compound acetylates highly conserved cysteine and lysine residues within the Gag polyprotein, from which NCp7 is derived. This acetylation disrupts the proper processing and maturation of the virus, leading to the production of non-infectious viral particles.
References
SAMT-247: A Technical Guide on its Efficacy Against Drug-Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SAMT-247, a novel antiretroviral compound, and its activity against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the mechanism of action, summarizes the available efficacy data, and outlines the experimental protocols relevant to the evaluation of this compound.
Introduction: The Challenge of Drug-Resistant HIV-1 and the Role of this compound
The development of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal to a manageable chronic condition. However, the emergence of drug-resistant viral strains remains a significant obstacle to effective long-term treatment.[1] Resistance can develop to all current classes of antiretroviral drugs, including reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors, often necessitating complex and costly salvage therapies.
This compound, an S-acyl-2-mercaptobenzamide thioester, represents a promising class of HIV-1 maturation inhibitors.[2] It targets the viral nucleocapsid protein (NCp7), a highly conserved protein that is critical for multiple stages of the viral lifecycle.[3][4] Due to the functional constraints on NCp7, it has a high genetic barrier to resistance, making it an attractive target for new antiretroviral agents.[2][4] In vitro studies have demonstrated that this compound is effective against several strains of HIV, including multidrug-resistant isolates.[3]
Mechanism of Action: Targeting the HIV-1 Nucleocapsid Protein (NCp7)
This compound exerts its antiviral activity through a unique mechanism that involves the ejection of zinc from the zinc fingers of the HIV-1 NCp7 protein.[3][4] NCp7 is a small, basic protein with two highly conserved zinc finger domains that are essential for the specific recognition and packaging of the viral RNA genome during virion assembly and for subsequent reverse transcription.[4]
The proposed mechanism of action is as follows:
-
Acyl Transfer: this compound acts as a prodrug that, within the cell, can acetylate the cysteine residues of the NCp7 zinc fingers. Specifically, it has been shown to covalently modify Cys-36 of the C-terminal zinc finger.[2][5][6]
-
Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger motif.[3][4]
-
Inhibition of Viral Maturation: The loss of zinc results in the unfolding of the NCp7 protein, rendering it unable to perform its functions in viral maturation. This leads to the production of immature, non-infectious viral particles.[1][3]
-
Intracellular Recycling: A key feature of this compound's mechanism is the intracellular recycling of the thiol byproduct. After the acetyl group is transferred to NCp7, the remaining thiol can be re-acetylated by cellular enzymes, regenerating the active thioester compound. This allows for multiple rounds of virucidal activity from a single initial molecule.[4][5]
Efficacy Against Drug-Resistant HIV-1 Strains
| Drug Resistance Class | This compound Activity | Reference |
| Multi-drug Resistant Isolates | Efficacious in inhibiting several strains in vitro. | [3] |
| Reverse Transcriptase Inhibitor Resistant | Expected to remain active due to a distinct mechanism of action. | |
| Protease Inhibitor Resistant | Expected to remain active as it targets a different viral protein. | |
| Integrase Inhibitor Resistant | Expected to remain active by targeting a separate stage of the viral lifecycle. |
Experimental Protocols
The following sections describe representative methodologies for the in vitro evaluation of this compound against drug-resistant HIV-1 strains, based on standard virological and pharmacological assays.
Generation of Drug-Resistant HIV-1 Mutants
Drug-resistant HIV-1 variants can be generated in vitro through serial passage of the virus in the presence of increasing concentrations of a given antiretroviral drug. Alternatively, site-directed mutagenesis can be used to introduce specific resistance-conferring mutations into the viral genome.
Antiviral Activity Assay
The antiviral activity of this compound is typically determined using a cell-based assay.
-
Cell Culture: T-lymphoid cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Viral Infection: Cells are infected with a known titer of wild-type or drug-resistant HIV-1 at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are exposed to serial dilutions of this compound.
-
Incubation: The treated and infected cells are incubated for a period of 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay
The potential toxicity of this compound on host cells is assessed in parallel with the antiviral activity assays.
-
Cell Treatment: Uninfected cells are cultured in the presence of serial dilutions of this compound.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), a measure of the compound's therapeutic window, is determined by the ratio of CC50 to EC50. This compound has been reported to have low toxicity in cellular models.[2]
Conclusion
This compound is a promising anti-HIV-1 agent that demonstrates efficacy against multidrug-resistant viral strains in vitro. Its unique mechanism of action, which targets the highly conserved NCp7 protein, provides a high barrier to the development of resistance. This makes this compound a valuable candidate for further development, both as a component of combination antiretroviral therapy and as a potential microbicide for the prevention of HIV-1 transmission. Further studies are warranted to provide a more detailed quantitative analysis of its activity against a broad panel of clinically relevant drug-resistant HIV-1 isolates.
References
- 1. Available Technologies - NCI [techtransfer.cancer.gov]
- 2. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: SAMT-247 Gel Formulation for Vaginal Microbicide Studies
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
SAMT-247 is a potent, novel, small-molecule viral nucleocapsid (NC) inhibitor being investigated as a topical microbicide for the prevention of sexual HIV transmission. As a member of the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds, its mechanism of action involves the disruption of the HIV-1 nucleocapsid protein NCp7. Specifically, this compound targets the highly conserved zinc finger domains of NCp7, causing the ejection of zinc ions. This action disrupts the proper folding and function of the protein, which is critical for multiple stages of the viral replication cycle, including reverse transcription and RNA encapsidation, ultimately leading to the production of non-infectious viral particles.[1][2][3]
Preclinical studies in rhesus macaque models have demonstrated the high efficacy of a 0.8% this compound gel formulation in preventing vaginal transmission of Simian Immunodeficiency Virus (SIV).[1][2][3] These promising results support its continued development for human clinical trials.[1][3] This document provides detailed application notes and standardized protocols for the formulation and evaluation of this compound gels to aid researchers in the field of microbicide development.
Data Presentation
Table 1: In Vivo Efficacy of 0.8% this compound Gel in Rhesus Macaques
| Study Group | Challenge Protocol | Number of Animals | Outcome | Protection Efficacy | Reference |
| Microbicide Only | Repeated weekly low-dose intravaginal SIVmac251 (up to 15 challenges) | 12 | 10 of 12 remained uninfected | 83.3% | [1][2][3] |
| Vaccine + Microbicide | Repeated weekly low-dose intravaginal SIVmac251 (up to 14 challenges) | 20 | 16 of 20 remained uninfected | 80% | [4] |
| Vaccine Only | Repeated weekly low-dose intravaginal SIVmac251 (up to 14 challenges) | 18 | 7 of 18 remained uninfected | 38.9% (approx. 60% became infected) | [4] |
| Placebo Gel (Control) | Repeated weekly low-dose intravaginal SIVmac251 | (Combined with vaccine-only group) | High rate of infection | N/A | [1][2] |
Table 2: Physicochemical Properties of the this compound Gel Formulation
Note: Specific experimental data for the 0.8% this compound HEC gel is not publicly available. The following are target parameters for a vaginal microbicide gel based on established literature.
| Parameter | Target Range/Value | Significance for Vaginal Microbicide |
| pH | 4.0 - 5.0 | Compatibility with the normal vaginal pH to avoid irritation and disruption of the natural flora. |
| Viscosity | 8,000 - 35,000 cP | Ensures retention in the vaginal cavity and uniform coating of the mucosa without rapid leakage. |
| Osmolality | < 380 mOsm/kg | Should be iso-osmolar or slightly hypo-osmolar to prevent epithelial damage. |
| Appearance | Colorless to light yellow, translucent, homogenous | Ensures product stability and patient acceptability. |
Experimental Protocols
Protocol 1: Preparation of 0.8% this compound in 2.7% Hydroxyethyl Cellulose (HEC) Gel
This protocol is based on the formulation used in preclinical macaque studies.[1]
Materials:
-
This compound powder
-
Hydroxyethyl cellulose (HEC), pharmaceutical grade (e.g., Natrosol™ 250 HX)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Purified, sterile water
-
Sterile containers and mixing equipment (e.g., overhead stirrer or magnetic stirrer)
-
pH meter
Procedure:
-
Prepare the HEC Base Gel:
-
In a sterile beaker, slowly add 2.7 g of HEC powder to 96.4 g of 0.9% saline solution under continuous stirring. To prevent clumping, ensure the powder is added gradually to the vortex of the liquid.
-
Continue stirring until the HEC is fully hydrated and a homogenous, viscous gel is formed. This may take several hours at room temperature. Gentle heating (to ~40°C) can accelerate hydration.[5]
-
Allow the gel to stand (e.g., overnight at 4°C) to ensure complete hydration and remove any air bubbles.
-
-
Prepare the this compound Stock Solution:
-
In a separate sterile container, dissolve 0.8 g of this compound powder in a minimal amount of DMSO. The original study mentions a final concentration of 0.01% DMSO.[1]
-
Note: The exact volume of DMSO should be minimized and calculated based on the final batch size to achieve the 0.01% concentration.
-
-
Incorporate this compound into the Gel:
-
Slowly add the this compound/DMSO stock solution to the HEC base gel under continuous, gentle stirring.
-
Mix thoroughly until the active ingredient is uniformly dispersed throughout the gel. Avoid vigorous mixing that could introduce air bubbles.
-
-
Final Quality Control:
-
Visually inspect the final gel for homogeneity and clarity.
-
Measure the pH of the final formulation and adjust to the target range of 4.0-5.0 if necessary, using sterile solutions of hydrochloric acid or sodium hydroxide.
-
Store the final gel in airtight containers, protected from light, at a controlled room temperature or as determined by stability studies.
-
Protocol 2: In Vitro Anti-HIV-1 Efficacy Assay (TZM-bl Reporter Gene Assay)
This standardized assay is used to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes).[6]
-
HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 NL4-3 or Env-pseudotyped viruses).
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well flat-bottom culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound gel (or a purified this compound compound) in growth medium.
-
-
Infection:
-
On the day of infection, pre-incubate the serially diluted this compound with a pre-titered amount of HIV-1 virus for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells.
-
Add 100 µL of the virus/compound mixture to the cells. Include virus-only (positive control) and cells-only (negative control) wells.
-
Add DEAE-Dextran to a final concentration of 20-40 µg/mL to enhance infectivity.[2]
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
After 48 hours, remove 100-150 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for at least 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence (Relative Light Units - RLU) using a luminometer.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cytotoxicity Assay (MTT Assay on Vk2/E6E7 Vaginal Epithelial Cells)
This protocol assesses the potential toxicity of the this compound gel formulation on a relevant vaginal cell line.
Materials:
-
Vk2/E6E7 human vaginal epithelial cells.
-
Keratinocyte Serum-Free Medium (KSFM).
-
96-well culture plates.
-
This compound gel formulation and corresponding placebo gel.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed Vk2/E6E7 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and grow to 80-90% confluency.
-
-
Treatment:
-
Prepare serial dilutions of the this compound gel and the placebo gel in KSFM.
-
Remove the culture medium from the cells and replace it with the diluted gel formulations. Include wells with medium only (negative control) and a known cytotoxic agent like Nonoxynol-9 (positive control).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, carefully remove the treatment media.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Caption: Mechanism of Action of this compound on the HIV-1 Lifecycle.
Caption: Workflow for Development and Evaluation of this compound Gel.
Caption: Immune Synergy of Vaccine and this compound Combination.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. abcam.com [abcam.com]
- 4. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for SAMT-247 Administration in Rhesus Macaques
These application notes provide a detailed protocol for the intravaginal administration of SAMT-247, a potent non-nucleoside reverse transcriptase inhibitor, to rhesus macaques. The information is based on preclinical studies evaluating its efficacy as a microbicide against simian immunodeficiency virus (SIV) infection.
Introduction
This compound is a 2-mercaptobenzamide thioester that demonstrates significant antiviral activity.[1][2][3][4] Its primary mechanism of action involves targeting the viral nucleocapsid protein NCp7, a critical component in the viral replication cycle.[1][2][3][4][5] By causing the ejection of zinc from the NCp7 zinc fingers, this compound disrupts the protein's function, leading to the prevention of viral RNA encapsidation and the production of immature, non-infectious viral particles.[1][2][3][4][5] Preclinical studies in rhesus macaques have shown that this compound is a highly effective microbicide for preventing vaginal SIV transmission.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound in rhesus macaques.
Table 1: this compound Formulation and Administration Details
| Parameter | Details |
| Drug | This compound |
| Formulation | 0.8% gel in hydroxyethyl cellulose (HEC) |
| Dosage Volume | 2 mL |
| Route of Administration | Intravaginal |
| Frequency of Administration | Weekly |
| Pre-challenge Administration Time | 3 hours prior to SIVmac251 challenge |
Table 2: Efficacy of this compound in Rhesus Macaques
| Study Group | Number of Animals | Number of SIV Challenges | Number of Infected Animals | Number of Protected Animals | Protection Efficacy |
| Microbicide Only | 12 | 15 | 2 | 10 | 83.3% |
| Placebo Gel | 4 | N/A | 4 | 0 | 0% |
Experimental Protocols
This section details the protocol for the intravaginal administration of this compound gel to rhesus macaques.
Materials:
-
This compound (0.8% gel formulation)
-
Placebo gel (hydroxyethyl cellulose)
-
Syringes (3 mL, Luer-lock)
-
Flexible, sterile intravaginal applicators
-
Personal protective equipment (gloves, lab coat, eye protection)
-
Animal handling and restraint equipment
-
Anesthetic agents (as per institutional guidelines)
Procedure:
-
Animal Preparation:
-
The rhesus macaques should be housed in accordance with institutional and national guidelines for the care and use of laboratory animals.[6]
-
Animals should be anesthetized prior to the procedure to ensure safety and minimize distress.
-
Place the anesthetized animal in a supine position.
-
-
Gel Preparation and Loading:
-
Prepare the 0.8% this compound gel and placebo gel under sterile conditions.
-
Draw 2 mL of the designated gel (this compound or placebo) into a 3 mL syringe.
-
Securely attach a sterile, flexible intravaginal applicator to the syringe.
-
-
Intravaginal Administration:
-
Gently insert the applicator into the vaginal canal.
-
Slowly depress the syringe plunger to administer the full 2 mL of gel.
-
Carefully withdraw the applicator.
-
-
Post-Administration and Viral Challenge:
-
Allow the animal to recover from anesthesia under observation.
-
The viral challenge (e.g., intravaginal SIVmac251) should be administered 3 hours after the application of the this compound or placebo gel.[1][2][3][4]
-
This procedure is repeated at the desired frequency (e.g., weekly) for the duration of the study.[1][2][3][4]
-
-
Monitoring:
-
Animals should be monitored regularly for any signs of adverse reactions to the gel.
-
Weekly blood samples should be collected to monitor for SIV infection.[1]
-
Visualizations
Diagram 1: Experimental Workflow for this compound Administration
Caption: Experimental workflow for this compound administration in rhesus macaques.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound targeting the SIV NCp7 protein.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. Potent Immune Responses in Rhesus Macaques Induced by Nonviral Delivery of a Self-amplifying RNA Vaccine Expressing HIV Type 1 Envelope With a Cationic Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of SAMT-247 in SIV Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAMT-247 is a 2-mercaptobenzamide thioester that has demonstrated significant potential as a microbicide for the prevention of immunodeficiency virus transmission. It functions by targeting the viral nucleocapsid protein (NCp7), a highly conserved protein crucial for viral replication. Specifically, this compound causes the ejection of zinc from the zinc finger motifs of NCp7, which in turn inactivates the nucleocapsid and leads to the production of immature, non-infectious viral particles.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in Simian Immunodeficiency Virus (SIV) infection models, based on studies conducted in rhesus macaques.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the SIV nucleocapsid protein NCp7. This disruption is achieved through the ejection of zinc ions from the protein's zinc finger domains, which are essential for its function in RNA encapsidation and viral assembly. The loss of zinc leads to the production of immature and non-infectious viral particles.
In addition to its direct antiviral activity, when used in combination with a vaccine, this compound has been shown to augment vaccine-induced protective immune responses. This is achieved by increasing natural killer (NK) cell cytotoxicity and monocyte efferocytosis, while simultaneously decreasing T-cell activation, which reduces the number of available target cells for the virus.[4][5]
Caption: Mechanism of action of this compound on the SIV nucleocapsid protein NCp7.
In Vivo Efficacy Data
The efficacy of this compound has been evaluated in rhesus macaque models using repeated low-dose intravaginal challenges with SIVmac251. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound Microbicide Alone
| Study Group | Number of Animals | Dosing Regimen | Number of Challenges | Number of Infected Animals | Protection Rate | Reference |
| Microbicide Only | 12 | 0.8% this compound gel 3 hours prior to each challenge | 15 | 2 | 83.3% | [1][2][3] |
| Placebo Control | 4 | Placebo gel 2 hours prior to each challenge | Not specified | Not specified | - | [1] |
Table 2: Efficacy of this compound in Combination with a Vaccine
| Study Group | Number of Animals | Dosing Regimen | Number of Challenges | Number of Infected Animals | Protection Rate | Key Outcome | Reference |
| Vaccine + Microbicide | 20 | Vaccine regimen + 0.8% this compound gel 4 hours prior to each challenge | 14 | 4 | 80% | Reduced risk of infection by >90% | [2][4][5] |
| Vaccine Only | 18 | Vaccine regimen + placebo gel | 14 | 11 (approx.) | 40% | - | [2][5] |
| Vaccine + Microbicide | Not specified | Vaccine regimen + 0.8% this compound gel 3 hours prior to each challenge | 15 | Not specified | Not specified | Significant delay in acquisition compared to control and vaccine only groups | [1][2][3] |
| Microbicide Only | 12 | 0.8% this compound gel 3 hours prior to each challenge | 15 | 2 | 83.3% | Potent protection | [1][2][3] |
| Vaccine Only | Not specified | Vaccine regimen + placebo gel | 15 | Not specified | No delayed acquisition compared to controls | Strong mucosal and systemic immunity developed | [1][2][3] |
| Control | Not specified | Ad5hr empty vector and alum + placebo gel | 15 | Not specified | - | - | [1][3] |
Experimental Protocols
The following are detailed methodologies for the in vivo evaluation of this compound in a rhesus macaque model of SIV infection.
Animal Model and Housing
-
Species: Adult female rhesus macaques (Macaca mulatta).
-
Health Status: Animals should be negative for SIV, simian retrovirus, and Simian T-Cell Leukemia Virus (STLV).[2]
-
Housing: Maintained in accordance with the guidelines of the Association for the Assessment and Accreditation of Laboratory Animal Care.[2]
-
MHC Typing: Animals should be typed for Mamu A01, Mamu B17, and Mamu B*08 to control for genetic variability in immune responses.[2]
This compound Formulation and Administration
-
Formulation: 0.8% this compound formulated in a hydroxyethyl cellulose (HEC) gel (e.g., 2.7% Natrosol cellulose 250HX Pharma, 0.01% DMSO, 0.9% saline).[1]
-
Dosage: 2 mL of the 0.8% gel per application.[1]
-
Route of Administration: Intravaginal.
-
Timing: Administer 3 to 4 hours prior to each viral challenge.[1][4]
SIV Challenge
-
Virus Strain: SIVmac251.
-
Challenge Dose: Low-dose, for example, 800 TCID50.[1]
-
Route of Challenge: Intravaginal.
-
Challenge Schedule: Repeated weekly challenges for up to 15 weeks for animals that remain uninfected.[1][3]
Monitoring and Sample Collection
-
Infection Status: Monitored weekly by analyzing plasma for SIV RNA copies using droplet digital PCR (ddPCR) or a similar sensitive assay. A viral load of ≥ 50 SIV RNA copies/ml of plasma is typically considered indicative of infection.[1]
-
Immunological Monitoring: To assess vaccine-induced and this compound-modulated immune responses, collect the following samples at baseline and specified time points post-vaccination/challenge:
-
Blood for serum and plasma isolation.
-
Peripheral blood mononuclear cells (PBMCs).
-
Bone marrow aspirates.
-
Rectal and endocervical biopsies/cytobrushes.
-
Vaginal and rectal washes/swabs.
-
Lymph node biopsies.[1]
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound as a microbicide, both alone and in combination with a vaccine.
Caption: Experimental workflow for in vivo evaluation of this compound in SIV-infected macaques.
Safety and Toxicology Considerations
While the cited studies focus on efficacy, it is noted that 2-mercaptobenzamide thioesters (SAMTs) like this compound have been shown to lack toxicity to human cervical tissue and retain efficacy in the presence of cervical mucus, suggesting a favorable safety profile for topical application.[1] However, comprehensive developmental and reproductive toxicology studies in non-human primates should be considered for further clinical development, following established guidelines for biopharmaceuticals.[6]
Conclusion
The in vivo evaluation of this compound in SIV infection models, particularly in rhesus macaques, has demonstrated its potent efficacy as a topical microbicide.[1][3] The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel HIV prevention strategies. The potent protection afforded by this compound, both alone and in combination with vaccination strategies, encourages its continued development and potential transition into human clinical trials.[1][2][3]
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental and reproductive toxicology studies in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining SAMT-247 with Antiretroviral Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of a highly effective prophylactic vaccine against retroviruses like HIV remains a formidable challenge in global health. Recent preclinical studies have explored innovative combination strategies to enhance vaccine efficacy. One such promising approach involves the synergistic use of a topical microbicide, SAMT-247, with an antiretroviral vaccine regimen. This compound, a 2-mercaptobenzamide thioester, functions as a potent inhibitor of the viral nucleocapsid protein NCp7 by ejecting zinc ions, which are crucial for viral replication.[1][2][3][4] This disruption of the viral life cycle, combined with a vaccine-induced immune response, has demonstrated a significant reduction in viral acquisition in non-human primate models.
These application notes provide a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying immunological mechanisms of combining this compound with antiretroviral vaccines. The information is intended to guide researchers in designing and evaluating similar combination strategies for HIV prevention.
Data Presentation
The following tables summarize the key quantitative findings from a pivotal preclinical study in rhesus macaques that evaluated the efficacy of a vaccine regimen combined with a topical this compound gel against repeated low-dose intravaginal SIVmac251 challenge.[1]
Table 1: Efficacy of Vaccine and this compound Combination
| Group | Number of Animals | Number Infected | Number Protected | Protection Efficacy (%) |
| Vaccine + this compound | 20 | 4 | 16 | 80 |
| Vaccine Only | 18 | 11 | 7 | 39 |
| This compound Only | 12 | 2 | 10 | 83 |
| Control (Placebo) | 12 | 12 | 0 | 0 |
Table 2: Immunological Correlates of Protection
| Immune Parameter | Effect of this compound Combination | Association with Protection |
| NK Cell Cytotoxicity | Increased | Positive Correlation |
| Monocyte Efferocytosis | Increased | Positive Correlation |
| T-Cell Activation | Decreased | Inverse Correlation |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism is the ejection of zinc from the zinc fingers of the SIV/HIV nucleocapsid protein NCp7, leading to the production of non-infectious, immature viral particles.[1][2][3][4] Beyond its direct antiviral effect, this compound significantly modulates the host immune response, augmenting the protective effects of antiretroviral vaccines. The zinc ejected by this compound is thought to become available to host immune cells, enhancing their function.
The combination of a vaccine with this compound leads to a multi-pronged enhancement of the immune response:
-
Increased Natural Killer (NK) Cell Cytotoxicity: Enhanced zinc availability potentiates the cytotoxic function of NK cells, which are crucial for eliminating virus-infected cells.
-
Enhanced Monocyte Efferocytosis: Monocytes and macrophages exhibit an increased capacity to clear apoptotic cells (efferocytosis), a critical process for preventing inflammation and viral dissemination.
-
Reduced T-Cell Activation: The combination therapy leads to a decrease in T-cell activation, reducing the number of susceptible target cells for viral replication.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Discovery of Novel Recombinant Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Measuring the Antiviral Activity of SAMT-247
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAMT-247 is a potent antiviral compound belonging to the class of 2-mercaptobenzamide thioesters. Its primary mechanism of action against retroviruses such as Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV) is the targeted disruption of the viral nucleocapsid protein NCp7.[1][2][3] NCp7 is a critical protein for viral replication, containing two highly conserved zinc finger motifs that are essential for its function in RNA encapsidation and the formation of mature, infectious virions.[1] this compound acts by ejecting zinc ions from these motifs, leading to the production of non-infectious viral particles.[1][3]
These application notes provide detailed protocols for key assays to quantify the antiviral efficacy of this compound, focusing on its mechanism of action. The protocols are intended to guide researchers in the evaluation of this compound and similar compounds.
Data Presentation
The following tables summarize illustrative quantitative data for the antiviral activity and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against SIV
| Assay Type | Virus Strain | Cell Line | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Cell-Based Infectivity Assay | SIVmac251 | CEM-SS | 0.5 | >200 |
| Cell-Based Infectivity Assay | HIV-1 IIIB | MT-4 | 0.8 | >125 |
| Cell-Based Infectivity Assay | Drug-Resistant HIV-1 | PM1 | 1.2 | >83 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC₅₀ (µM) |
| CEM-SS | MTT Assay | 72 | >100 |
| MT-4 | XTT Assay | 72 | >100 |
| PM1 | CellTiter-Glo | 72 | >100 |
| Human Cervical Tissue (explants) | N/A | 48 | No observed toxicity |
Experimental Protocols
Zinc Ejection Assay from NCp7
This biochemical assay directly measures the ability of this compound to eject zinc from the NCp7 protein using a fluorescent probe that binds to free zinc.
Workflow Diagram:
Caption: Workflow for the in vitro zinc ejection assay.
Protocol:
-
Reagents and Materials:
-
Recombinant SIV or HIV-1 NCp7 protein
-
This compound
-
N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) or similar zinc-sensitive fluorescent dye
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of recombinant NCp7 protein in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in the assay buffer.
-
Prepare a working solution of the fluorescent zinc probe (e.g., 10 µM TSQ) in the assay buffer.
-
In a 96-well black microplate, add the NCp7 protein to a final concentration of 1 µM.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known zinc chelator like EDTA).
-
Add the fluorescent zinc probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 334/495 nm for TSQ-Zn2+ complex).[4]
-
Plot the fluorescence intensity against the concentration of this compound and calculate the EC₅₀ for zinc ejection.
-
Inhibition of Viral RNA Encapsidation Assay
This cell-based assay determines the effect of this compound on the packaging of viral genomic RNA into newly formed virions.
Workflow Diagram:
Caption: Workflow for the RNA encapsidation assay.
Protocol:
-
Reagents and Materials:
-
Permissive T-cell line (e.g., CEM-SS)
-
SIV or HIV-1 virus stock
-
This compound
-
Cell culture medium and supplements
-
Ultracentrifuge
-
RNA extraction kit
-
Reagents for Northern blotting (agarose, formaldehyde, transfer membrane, hybridization buffer)
-
Radioactively or non-radioactively labeled probe specific for the viral genome
-
-
Procedure:
-
Seed permissive cells in a culture flask.
-
Infect the cells with SIV or HIV-1 at a known multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of this compound to the culture. Include a no-drug control.
-
Incubate the culture for 48-72 hours.
-
Harvest the cell culture supernatant and clarify by low-speed centrifugation to remove cell debris.
-
Pellet the virions from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours).
-
Extract total RNA from the viral pellet using a suitable RNA extraction kit.
-
Separate the extracted RNA on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a labeled probe specific for the viral genomic RNA.
-
Detect and quantify the signal corresponding to the full-length genomic RNA. A decrease in signal with increasing concentrations of this compound indicates inhibition of RNA encapsidation.
-
Antiviral Activity (EC₅₀) Determination in Cell Culture
This assay measures the concentration of this compound required to inhibit viral replication by 50% in a cell-based system.
Workflow Diagram:
Caption: Workflow for EC₅₀ determination.
Protocol:
-
Reagents and Materials:
-
Permissive T-cell line (e.g., CEM-SS, MT-4)
-
SIV or HIV-1 virus stock
-
This compound
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., SIV p27 antigen capture ELISA, reverse transcriptase activity assay, or a reporter virus system)
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the wells. Include cell-only controls (for cytotoxicity) and virus-only controls (no drug).
-
Infect the cells with a pre-titered amount of virus.
-
Incubate the plate for 5-7 days at 37°C.
-
After the incubation period, quantify the extent of viral replication in the culture supernatant using a suitable method (e.g., p27 ELISA).
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using non-linear regression analysis.
-
Signaling Pathways
Mechanism of Action of this compound
The primary antiviral mechanism of this compound is the direct targeting of the SIV/HIV NCp7 protein, leading to the disruption of a late-stage event in the viral life cycle.
Caption: Mechanism of this compound antiviral activity.
Potential Effects of Intracellular Zinc Dysregulation on Host Cell Signaling
While the primary target of this compound is viral, its mechanism of zinc ejection could potentially affect host cell zinc homeostasis if it enters cells and interacts with cellular zinc-binding proteins. Alterations in intracellular zinc levels are known to impact various signaling pathways.
Caption: Potential host cell signaling pathways affected by zinc dysregulation.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Research Use of SAMT-247
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAMT-247 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein NCp7.[1][2][3] As a member of the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds, this compound exhibits a unique mechanism of action that makes it an attractive candidate for antiviral research and development, particularly in the context of topical microbicides to prevent HIV transmission.[4][5] The NCp7 protein is a highly conserved and critical component of the virus, playing essential roles in viral RNA encapsidation and reverse transcription.[6][7] this compound's ability to target this mutationally intolerant protein suggests a high barrier to the development of viral resistance.[5]
These application notes provide an overview of this compound, including its mechanism of action, in vitro efficacy, and protocols for its synthesis and formulation for research purposes. The information is intended to guide researchers in the evaluation and application of this compound in preclinical studies.
Mechanism of Action
This compound functions by targeting the zinc finger domains of the HIV-1 NCp7 protein.[3][4] This interaction leads to the ejection of zinc ions, which disrupts the protein's structure and function.[3][4] The inactivation of NCp7 results in the production of immature and non-infectious viral particles.[2]
Beyond its direct antiviral activity, this compound has been shown to modulate the host immune response. In preclinical studies, it has been observed to enhance innate immunity by increasing natural killer (NK) cell cytotoxicity and monocyte efferocytosis, the process of clearing apoptotic cells.[4][8] This immunomodulatory activity may contribute to its protective effects in vivo.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 0.6 µM | CEM-SS | HIV-1IIIB | |
| TC50 | > 100 µM | CEM-SS | N/A |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.
| Parameter | Value | Animal Model | Challenge Virus | Outcome | Reference |
| Gel Formulation | 0.8% this compound | Rhesus Macaques | SIVmac251 | 10 out of 12 macaques remained uninfected after 15 challenges | [4] |
| Protection Efficacy (with vaccine) | >90% reduction in acquisition risk | Rhesus Macaques | SIVmac251 | 80% of macaques remained uninfected after 14 exposures | [8] |
Table 2: In Vivo Efficacy of this compound as a Topical Microbicide.
Experimental Protocols
Synthesis of this compound (General Protocol)
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general method for the synthesis of N-2-mercaptobenzoyl-amino amides can be adapted.[9] The synthesis of this compound, which is N-[2-(acetylthio)benzoyl]-β-alaninamide, has been described as being previously reported.[1] The following is a generalized, two-step, one-pot reaction scheme based on the synthesis of similar 2-mercaptobenzamide thioesters.
Materials:
-
Thiosalicylic acid
-
β-alanine amide hydrochloride
-
O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Amide Coupling: In a round-bottom flask, dissolve thiosalicylic acid and β-alanine amide hydrochloride in DMF.
-
Add HBTU and DIPEA to the solution to facilitate the amide bond formation.
-
Stir the reaction mixture at room temperature overnight.
-
Thiol Acylation: To the same reaction mixture, add acetic anhydride to acylate the thiol group of the thiosalicylic acid moiety.
-
If disulfide byproducts are formed, the intermediate can be reduced using a reducing agent like TCEP before the acylation step.[9]
-
Work-up and Purification: After the reaction is complete, the product can be isolated by aqueous workup and purified by recrystallization or silica gel chromatography.
Preparation of 0.8% this compound Hydrogel
The following protocol is for the preparation of a hydroxyethylcellulose (HEC) based hydrogel containing 0.8% this compound, as used in preclinical macaque studies.[4]
Materials:
-
This compound powder
-
Hydroxyethylcellulose (HEC), e.g., Natrosol 250HX Pharma
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline solution (sterile)
-
Sterile containers and mixing equipment
Procedure:
-
Calculate the required amounts of each component to achieve the final concentrations: 0.8% this compound, 2.7% HEC, 0.01% DMSO, and 96.49% of 0.9% saline.
-
In a sterile container, dissolve the calculated amount of this compound in the specified volume of DMSO.
-
In a separate larger sterile container, slowly add the HEC powder to the 0.9% saline solution while continuously stirring to prevent clumping.
-
Continue to stir the HEC and saline mixture until the HEC is fully hydrated and a homogenous gel is formed. This may take several hours.
-
Once the HEC gel is formed, add the this compound/DMSO solution to the gel and mix thoroughly until a uniform dispersion is achieved.
-
Store the final hydrogel in a sealed, sterile container at an appropriate temperature.
In Vitro Antiviral Activity Assay
Materials:
-
CEM-SS cells
-
HIV-1IIIB virus stock
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT or similar viability reagent
-
p24 ELISA kit
Procedure:
-
Cytotoxicity Assay (TC50 determination):
-
Seed CEM-SS cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period equivalent to the antiviral assay duration.
-
Assess cell viability using MTT or a similar reagent to determine the 50% cytotoxic concentration (TC50).
-
-
Antiviral Assay (EC50 determination):
-
Seed CEM-SS cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1IIIB.
-
Incubate for an appropriate period (e.g., 4-7 days).
-
Measure the level of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.
-
Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that inhibits viral replication by 50%.
-
Visualizations
Caption: Mechanism of this compound antiviral activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Acylthiol Compositions and Methods of Making and Using Them Against HIV | Technology Transfer [techtransfer.nih.gov]
- 6. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Zinc Content of HIV-1 NCp7 Affects Its Selectivity for Packaging Signal and Affinity for Stem-Loop 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. CN111647034B - 2-mercaptobenzamide thioester compound and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for SAMT-247 in HIV Transmission Prevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAMT-247, a 2-mercaptobenzamide thioester, is a novel antiretroviral agent that has demonstrated significant promise as a topical microbicide for the prevention of HIV transmission. Its unique mechanism of action, targeting the highly conserved HIV nucleocapsid protein (NCp7), makes it an attractive candidate for development, including against multi-drug resistant viral strains.[1] This document provides detailed application notes and experimental protocols based on preclinical studies of this compound, designed to guide researchers in the further investigation and development of this compound.
Mechanism of Action
This compound exerts its antiviral activity by targeting the zinc finger domains of the HIV nucleocapsid protein NCp7.[1][2] This interaction leads to the ejection of zinc ions, which are critical for the proper folding and function of NCp7. The disruption of the zinc finger structures inactivates the nucleocapsid, resulting in the production of immature and non-infectious viral particles.[1][2] This mechanism is distinct from that of many existing antiretroviral drugs, suggesting a potential for synergy and a lower likelihood of cross-resistance.
Quantitative Data
The following tables summarize the in vivo efficacy of this compound as a topical microbicide in a rhesus macaque model of vaginal SIV transmission.
Table 1: Efficacy of 0.8% this compound Gel in Rhesus Macaques
| Treatment Group | Number of Animals | Number of SIV Challenges | Number of Infected Animals | Protection Efficacy |
| Microbicide Only (0.8% this compound Gel) | 12 | 15 | 2 | 83.3%[2][3] |
| Placebo Gel | Not specified in detail, but control groups were used | 15 | All infected (historical data) | 0% |
Table 2: Efficacy of this compound in Combination with a Vaccine
| Treatment Group | Number of Animals | Number of SIV Challenges | Number of Infected Animals | Protection Efficacy |
| Vaccine + this compound | 20 | 14 | 4 | 80%[3] |
| Vaccine Only | 18 | 14 | 11 | 38.9%[3] |
Experimental Protocols
Protocol 1: Preparation of 0.8% this compound Hydroxyethyl Cellulose (HEC) Gel
This protocol describes the preparation of a 0.8% this compound gel formulation for topical vaginal application, based on methodologies used in preclinical studies.
Materials:
-
This compound powder
-
Hydroxyethyl cellulose (HEC)
-
Dimethyl sulfoxide (DMSO)
-
0.9% saline solution
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
pH meter
-
Sterile containers for storage
Procedure:
-
Prepare the HEC Gel Base:
-
Slowly add HEC powder to sterile distilled water while continuously stirring to create a 2.7% (w/v) HEC solution.[2]
-
Allow the mixture to stand for 10-25 minutes to ensure complete hydration of the HEC.
-
Gently heat the mixture in a water bath while stirring to facilitate the formation of a homogenous gel.
-
Adjust the pH of the gel to a physiologically compatible range (e.g., pH 4.5-5.5) using an appropriate acid or base if necessary.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound powder to achieve a final concentration of 0.8% (w/v) in the gel.
-
Dissolve the this compound powder in a minimal amount of DMSO. The final concentration of DMSO in the gel should be low (e.g., 0.01%).[2]
-
-
Incorporate this compound into the Gel:
-
Slowly add the dissolved this compound solution to the HEC gel base while stirring continuously to ensure uniform distribution.
-
Add 0.9% saline solution to the mixture to achieve the final desired volume and ionic strength.[2]
-
Continue stirring until a homogenous, translucent gel is formed.
-
-
Storage:
-
Store the final this compound gel in sterile, airtight containers at 4°C, protected from light.
-
Protocol 2: In Vivo Efficacy Study in Rhesus Macaques
This protocol outlines a preclinical study to evaluate the efficacy of this compound gel in preventing vaginal SIV transmission in a rhesus macaque model.
Animal Model:
-
Adult female Indian rhesus macaques (Macaca mulatta).
-
Animals should be screened and confirmed to be free of SIV, simian retrovirus type D, and simian T-lymphotropic virus type 1.
-
Housing and care should be in accordance with the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) guidelines.
Experimental Design:
-
Animal Groups:
-
Group 1: Microbicide only (0.8% this compound gel).
-
Group 2: Placebo gel (HEC gel without this compound).
-
Additional groups can be included to test different concentrations of this compound or combination therapies.
-
-
Hormonal Synchronization:
-
Administer a single intramuscular injection of medroxyprogesterone acetate (Depo-Provera) to synchronize the menstrual cycle and thin the vaginal epithelium, which facilitates viral transmission.[4]
-
-
Gel Application and Viral Challenge:
-
Three hours prior to each viral challenge, vaginally administer 2 ml of the designated gel (this compound or placebo) to each macaque.[2]
-
The gel should be introduced atraumatically into the vagina using a pediatric feeding tube or a similar device.
-
Following gel application, challenge the macaques intravaginally with a low dose of SIVmac251 (e.g., 800 TCID50).[2]
-
Repeat the gel application and viral challenge on a weekly basis for a predetermined number of weeks (e.g., 15 weeks).[2]
-
-
Monitoring for Infection:
-
Collect blood samples weekly to monitor for SIV infection.
-
Plasma viral load should be quantified using a validated real-time RT-PCR assay.
-
Seroconversion can be assessed by detecting SIV-specific antibodies using an enzyme immunoassay.
-
An animal is considered infected upon two consecutive positive viral load measurements.
-
Protocol 3: In Vitro Zinc Ejection Assay
This protocol describes an in vitro assay to measure the ability of this compound to eject zinc from the HIV-1 nucleocapsid protein (NCp7) using a zinc-specific fluorescent probe.
Materials:
-
Recombinant HIV-1 NCp7 protein
-
This compound
-
N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) fluorescent probe
-
Assay buffer (e.g., Tris buffer with a chelating agent-free composition)
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Dissolve recombinant NCp7 in the assay buffer to a final concentration of approximately 2.8 µM.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Prepare a stock solution of TSQ in a suitable solvent and dilute it in the assay buffer.
-
-
Assay Performance:
-
In a microplate, add the NCp7 solution.
-
Add the TSQ solution to the wells containing NCp7 and incubate briefly.
-
Initiate the reaction by adding the different concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the TSQ probe. The increase in fluorescence corresponds to the binding of TSQ to the zinc ejected from NCp7.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The rate of zinc ejection can be determined from the initial slope of the kinetic curves.
-
The EC50 for zinc ejection can be calculated by plotting the rate of zinc ejection against the concentration of this compound.
-
Conclusion
This compound has demonstrated potent anti-HIV activity in preclinical models, functioning through a novel mechanism of zinc ejection from the NCp7 protein. The protocols and data presented here provide a foundation for further research into the development of this compound as a promising candidate for HIV prevention. Future studies should focus on optimizing the formulation for sustained release, evaluating its efficacy against a broader range of HIV-1 subtypes and drug-resistant strains, and further elucidating its immunological effects in combination with vaccines.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Limited or no protection by weakly or nonneutralizing antibodies against vaginal SHIV challenge of macaques compared with a strongly neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAMT-247 in Pre-exposure Prophylaxis (PrEP) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: SAMT-247 is a 2-mercaptobenzamide thioester that has demonstrated significant potential as a topical microbicide for pre-exposure prophylaxis (PrEP) against HIV/SIV. It functions as a viral nucleocapsid (NCp7) inhibitor. This document provides detailed application notes and protocols based on preclinical research in non-human primate models, specifically rhesus macaques.
Mechanism of Action
This compound targets the HIV-1 nucleocapsid protein NCp7, a small, basic protein that contains two zinc finger domains. These zinc fingers are crucial for the proper folding of viral RNA and its encapsidation into new virions. This compound acts by causing the ejection of zinc ions from these domains, which disrupts the structure of NCp7.[1][2][3][4][5] This leads to the production of immature and non-infectious viral particles.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Efficacy Data (Rhesus Macaque Models)
This compound has been evaluated as a topical microbicide gel in rhesus macaques, both alone and in combination with vaccine regimens, against repeated low-dose intravaginal challenges with Simian Immunodeficiency Virus (SIVmac251).
Summary of Protection Efficacy
| Study Group | Dosing Regimen | Challenge | Number of Animals | Protection Rate | Finding | Citation |
| Microbicide Only | 0.8% this compound gel applied 3 hours before each challenge | Weekly low-dose intravaginal SIVmac251 (up to 15 challenges) | 12 | 83.3% (10 of 12 remained uninfected) | Potent protection with this compound alone. | [1][2][3] |
| Vaccine + Microbicide | Vaccine regimen + 0.8% this compound gel applied 3 hours before each challenge | Weekly low-dose intravaginal SIVmac251 | Not specified | Significant delay in acquisition compared to control and vaccine-only groups. | Combination strategy shows promise. | [1][2][3] |
| Vaccine + Microbicide | V1-deleted SIV envelope vaccine + this compound gel applied 4 hours before each challenge | 14 weekly intravaginal SIVmac251 exposures | 20 | 80% remained uninfected | This compound dramatically augmented vaccine-induced protection. | [5][6] |
| Vaccine Only | V1-deleted SIV envelope vaccine | 14 weekly intravaginal SIVmac251 exposures | 18 | 40% remained uninfected | Vaccine alone provided partial protection. | [7] |
Experimental Protocols
The following protocols are derived from published preclinical studies in rhesus macaques.
Preparation of 0.8% this compound Topical Gel
This protocol describes the formulation of a hydroxyethylcellulose (HEC) gel containing 0.8% this compound.
Materials:
-
This compound powder
-
Hydroxyethylcellulose (HEC) (e.g., Natrosol 250HX Pharma)
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline solution (sterile)
-
Sterile conical tubes (50 mL)
-
Vortex mixer
-
End-over-end rotator
Protocol:
-
Prepare HEC Gel Base:
-
In a sterile 50 mL conical tube, add 2.7 g of HEC powder.
-
Slowly add 0.9% saline solution to the HEC powder while vortexing to a final volume of 100 mL.
-
Continue to mix on an end-over-end rotator at room temperature until the gel is homogenous and free of clumps. This may take several hours.
-
-
Prepare this compound Stock Solution:
-
In a separate sterile tube, dissolve the required amount of this compound powder in a minimal amount of DMSO. For a final concentration of 0.8% (w/v) in the gel, with a final DMSO concentration of 0.01%, a concentrated stock should be made. For example, to make 100 mL of 0.8% this compound gel, weigh 800 mg of this compound.
-
-
Formulate the this compound Gel:
-
Based on the final desired volume of the gel, calculate the required amounts of HEC gel base and this compound stock.
-
The final formulation should contain 0.8% this compound, 2.7% HEC, and 0.01% DMSO in 0.9% saline.[2]
-
Slowly add the this compound/DMSO stock solution to the HEC gel base while mixing continuously to ensure uniform distribution.
-
-
Quality Control:
-
Visually inspect the final gel for homogeneity.
-
Store the gel in appropriate sterile containers at 4°C, protected from light.
-
Intravaginal SIVmac251 Challenge in Rhesus Macaques
This protocol outlines the procedure for repeated low-dose intravaginal challenge with SIVmac251 in anesthetized female rhesus macaques.
Materials:
-
Anesthetic (e.g., ketamine)
-
SIVmac251 viral stock (e.g., 800 TCID₅₀)
-
This compound gel (0.8%) or placebo gel
-
Syringes (1 mL or 3 mL) without needles
-
Sterile, flexible catheters (optional)
Protocol:
-
Animal Anesthesia:
-
Anesthetize the rhesus macaque according to the approved institutional animal care and use committee (IACUC) protocol.[2]
-
-
Topical Gel Application:
-
Viral Challenge:
-
At the specified time post-gel application, draw 1 mL of the SIVmac251 viral stock (e.g., 800 TCID₅₀) into a new sterile syringe.[2]
-
Gently insert the syringe into the vaginal canal and slowly dispense the viral inoculum.
-
-
Post-Challenge Monitoring:
-
Infection Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly) to monitor for SIV infection by measuring plasma viral load.
-
Quantification of SIV Plasma Viral Load
This section describes the general approach for quantifying SIV RNA in plasma using a branched DNA (bDNA) assay or quantitative real-time PCR (qRT-PCR).
A. Branched DNA (bDNA) Assay
This assay provides a method for direct quantification of viral RNA in plasma.
Principle: The bDNA assay is a signal amplification method. Target SIV RNA is captured by probes coated on a microplate. A series of amplifier and label probes then bind to the captured RNA, creating a "branched" DNA structure that is detected by a chemiluminescent substrate. The light emission is proportional to the amount of viral RNA in the sample.
General Procedure:
-
Collect whole blood in EDTA tubes and separate plasma by centrifugation.
-
Store plasma at -80°C until analysis.
-
Perform the bDNA assay according to the manufacturer's instructions (e.g., Quantiplex SIV RNA assay). The assay typically involves sample lysis, RNA capture, signal amplification, and detection.
-
Quantify SIV RNA levels by comparing the sample signal to a standard curve generated from known concentrations of SIV RNA.
B. Quantitative Real-Time PCR (qRT-PCR)
Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR reaction using SIV-specific primers and a fluorescent probe. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of the initial viral RNA.
General Procedure:
-
RNA Extraction: Extract viral RNA from plasma samples using a commercial kit (e.g., Qiagen QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and PCR:
-
Perform a one-step or two-step qRT-PCR using an SIV-specific primer and probe set (e.g., targeting the gag or pol gene).
-
Use a commercially available master mix and follow the manufacturer's protocol for thermal cycling conditions.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a plasmid containing the target SIV sequence or in vitro transcribed RNA.
-
Calculate the viral load in the plasma samples based on the standard curve. The lower limit of quantification for this type of assay is often around 50-100 copies/mL.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. Vaccine targeting SIVmac251 protease cleavage sites protects macaques against vaginal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Protection of Rhesus Macaques against Intrarectal Simian Immunodeficiency Virus SIVmac251 Challenge by a Replication-Competent Ad5hr-SIVenv/rev and Ad5hr-SIVgag Recombinant Priming/gp120 Boosting Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship of menstrual cycle and vaginal infection in female rhesus macaques challenged with repeated, low doses of SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SAMT-247 Gel Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability and solubility of SAMT-247 gels. The following information is designed to troubleshoot common issues encountered during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in this compound gel formulations?
A1: Common indicators of instability include changes in physical appearance such as color, odor, or clarity.[1][2] Other signs are phase separation, crystallization of the active pharmaceutical ingredient (API), and significant shifts in pH or viscosity over time.[1][3] Syneresis, the shrinking of the gel and separation of the liquid component, is also a key indicator of physical instability.[3][4]
Q2: My this compound gel is showing signs of precipitation. What could be the cause?
A2: Precipitation, or crystallization, of this compound can be triggered by several factors.[1] These include supersaturation of the API in the gel matrix, temperature fluctuations during storage, or a pH shift in the formulation to a range where this compound is less soluble.[1][5] Incompatibility between this compound and the chosen excipients can also lead to precipitation.
Q3: The viscosity of my this compound gel has decreased significantly over time. Why is this happening?
A3: A decrease in viscosity can be due to the breakdown of the polymer structure of the gelling agent.[6] This can be caused by microbial contamination, exposure to excessive shear during mixing, or incompatible excipients.[6][7] For gelling agents like acrylic acid-based polymers, high shear can be particularly detrimental.[6]
Q4: I am observing a change in the color and odor of my this compound gel. What does this indicate?
A4: Changes in color and odor are often signs of chemical degradation of the API or one of the excipients.[1] This can be due to oxidation, hydrolysis, or photolysis, especially if the formulation is not adequately protected from light and air.[8] The presence of impurities or degradation products can also lead to these changes.[8]
Q5: How can I improve the solubility of this compound in my hydrogel formulation?
A5: Enhancing the solubility of a poorly water-soluble drug like this compound in a hydrogel can be achieved through several methods.[5][9] The use of co-solvents such as propylene glycol or polyethylene glycols (PEGs) can increase solubility.[10][11] Surfactants and cyclodextrins can also be incorporated to improve solubilization.[5][9][12] Additionally, adjusting the pH of the formulation to a range where this compound exhibits maximum solubility is a critical step.[13][14]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Recommended Solution |
| This compound does not fully dissolve during formulation. | Insufficient solvent capacity of the gel base. | - Increase the concentration of co-solvents like propylene glycol or PEG 400.[10][11] - Incorporate a suitable surfactant or cyclodextrin to enhance solubility.[5][9][12] |
| API precipitates out of the gel after a short period. | The pH of the formulation is not optimal for this compound solubility. | - Determine the pKa of this compound and adjust the pH of the gel using appropriate buffers (e.g., citrate, phosphate) to a range that maximizes its solubility.[3][13][14] |
| Gel appears cloudy or contains visible particles. | Agglomeration of this compound particles. | - Utilize micronization or nanonization techniques to reduce the particle size of the API before incorporation.[9] - Employ high-shear mixing during the initial dispersion of the API, but be mindful of the shear sensitivity of the gelling agent.[7] |
Issue 2: Gel Instability
| Symptom | Possible Cause | Recommended Solution |
| Phase separation or "bleeding" of liquid from the gel. | Improper hydration of the gelling agent or incompatible excipients. | - Ensure the gelling agent is fully hydrated before adding other components. This may take 24-48 hours for some polymers.[15] - Review the compatibility of all excipients with the gelling agent and the API. |
| Gel becomes excessively runny or stiff over time. | Degradation of the polymer network or changes in cross-linking. | - Add a stabilizer to protect the gelling agent.[11] - Control the storage temperature, as some gelling agents are sensitive to heat.[3] - For carbomer-based gels, ensure the neutralizing agent is added correctly to achieve and maintain the desired viscosity.[15] |
| Discoloration, odor, or change in pH. | Chemical degradation of this compound or excipients. | - Incorporate antioxidants (e.g., ascorbic acid, BHT) to prevent oxidative degradation.[3][12] - Use a chelating agent like EDTA to bind metal ions that can catalyze degradation.[12][16] - Protect the formulation from light by using opaque packaging.[8] |
| Evidence of microbial growth. | Insufficient preservation. | - Add a broad-spectrum preservative (e.g., parabens, phenoxyethanol) at an effective concentration.[3][11] |
Experimental Protocols
Protocol for Enhancing this compound Solubility
-
Baseline Solubility Assessment:
-
Prepare a series of aqueous buffer solutions across a pH range of 4.0 to 8.0.
-
Add an excess amount of this compound to each buffer solution.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Identify the pH at which this compound shows the highest solubility.
-
-
Co-solvent and Solubilizer Screening:
-
Prepare gel formulations at the optimal pH identified in the previous step.
-
Incorporate varying concentrations of different co-solvents (e.g., propylene glycol, PEG 400 at 5-20% w/w) and solubilizers (e.g., Polysorbate 80, HP-β-cyclodextrin at 1-5% w/w).
-
Visually inspect the clarity and homogeneity of the gels.
-
Quantify the amount of dissolved this compound in each formulation.
-
Protocol for Stability Testing of this compound Gel
-
Formulation Preparation:
-
Prepare the optimized this compound gel formulation.
-
Package the gel in the intended container-closure system.
-
-
Stability Study Conditions:
-
Store the samples under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) stability conditions.[2]
-
-
Testing Schedule:
-
Test the samples at initial (0), 1, 3, and 6-month time points for the accelerated study.
-
For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months.[17]
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, clarity, and phase separation.[2]
-
Physicochemical Properties: pH, viscosity, and drug content (assay).[18]
-
Purity: Monitor for the formation of degradation products using a stability-indicating HPLC method.
-
Microbial Limits: Test for the presence of bacteria, yeast, and mold.[17]
-
Quantitative Data Summary
Table 1: Commonly Used Excipients for Topical Gels
| Excipient Category | Example | Typical Concentration Range (% w/w) | Function |
| Gelling Agent | Hydroxyethyl Cellulose (HEC) | 0.5 - 3.0 | Thickener, stabilizer |
| Carbomer | 0.1 - 2.0 | Thickener, stabilizer | |
| Poloxamer | 15 - 30 | Gelling agent, solubilizer | |
| Co-solvent | Propylene Glycol | 5 - 20 | Solubilizer, humectant, penetration enhancer |
| Polyethylene Glycol (PEG) 400 | 5 - 30 | Solubilizer, humectant | |
| Humectant | Glycerin | 2 - 10 | Prevents drying of the gel |
| Preservative | Methylparaben | 0.05 - 0.25 | Antimicrobial agent |
| Phenoxyethanol | 0.5 - 1.0 | Antimicrobial agent | |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Prevents oxidation |
| Ascorbic Acid | 0.01 - 0.1 | Prevents oxidation | |
| Chelating Agent | Disodium EDTA | 0.01 - 0.1 | Stabilizer by chelating metal ions |
| pH Adjuster/Buffer | Citric Acid / Sodium Citrate | q.s. to desired pH | Maintain stable pH |
| Triethanolamine | q.s. to neutralize carbomer | pH adjuster |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing gel stability.
Caption: Decision tree for formulation optimization.
References
- 1. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 2. testinglab.com [testinglab.com]
- 3. Topical gels - Wikipedia [en.wikipedia.org]
- 4. pharmastate.academy [pharmastate.academy]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gels | Pharmlabs [pharmlabs.unc.edu]
- 16. cphi-online.com [cphi-online.com]
- 17. humiditycontrol.com [humiditycontrol.com]
- 18. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SAMT-247 Delivery in Animal Models
Welcome to the technical support center for SAMT-247. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of this compound in animal models. The following guides and frequently asked questions (FAQs) are structured to provide practical solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 2-mercaptobenzamide thioester that acts as an anti-HIV agent.[1][2] Its primary mechanism of action involves targeting the viral nucleocapsid protein NCp7, which contains a highly conserved zinc finger motif.[1][2][3] this compound causes the ejection of zinc from these motifs, which in turn prevents the proper encapsidation of viral RNA and leads to the production of immature, non-infectious viral particles.[1][2][3]
Q2: We are observing inconsistent anti-tumor/antiviral efficacy in our animal model. What are the potential causes?
A2: Inconsistent efficacy in vivo can arise from multiple factors. Key areas to investigate include:
-
Drug Formulation and Administration: Due to its limited aqueous solubility, improper formulation of this compound can lead to precipitation, resulting in inconsistent dosing and variable bioavailability. The route and technique of administration are also critical for achieving consistent exposure.
-
Animal Model Variability: Factors such as the age, sex, weight, and genetic background of the animals can significantly influence drug metabolism and the biological response.
-
Tumor/Disease Model Heterogeneity: For oncology or virology studies, inconsistencies in the cell line, the number of cells implanted, or the viral titer can lead to variable disease progression and response to treatment.
Q3: What is the recommended vehicle for formulating this compound for in vivo studies?
A3: Currently, there is no publicly available, validated formulation for the systemic delivery of this compound in animal models. For topical applications in macaque studies, a 0.8% gel formulation has been used.[3] For parenteral administration of poorly soluble benzamide derivatives, a common starting point for formulation development is a vehicle containing a mixture of solvents and surfactants to improve solubility. A widely used vehicle for such compounds is a mix of DMSO, PEG300, and Tween 80 in saline. It is crucial to perform pilot studies to determine the optimal and well-tolerated formulation for your specific animal model and route of administration.
Q4: We are observing signs of toxicity or unexpected mortality in our animals. What should we do?
A4: Unexpected toxicity or mortality requires immediate investigation. Potential causes include:
-
Compound-Related Toxicity: The intrinsic toxicity of this compound when administered systemically at a certain dose level may be the cause. It is essential to conduct dose-range finding studies to determine the maximum tolerated dose (MTD).
-
Vehicle-Related Toxicity: The vehicle used to dissolve this compound can also cause adverse effects. Ensure that the chosen vehicle and its concentration are well-tolerated in your animal model.
-
Administration-Related Issues: Improper injection technique can lead to complications. For instance, too rapid intravenous injection can cause cardiovascular issues, while incorrect subcutaneous injection can lead to local tissue damage.
Troubleshooting Guides
Issue 1: Poor or Variable Bioavailability
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate out of solution upon dilution in aqueous media or after injection. Visually inspect the formulation for any particulates before and after preparation. Consider using solubility-enhancing excipients such as cyclodextrins or formulating as a nanoemulsion. |
| Inconsistent Administration | Ensure that the injection technique is consistent across all animals and that the full dose is administered. For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injections, confirm proper placement in the vein. |
| First-Pass Metabolism | If administered orally, this compound may be subject to significant first-pass metabolism in the liver, reducing its systemic exposure. Consider alternative routes of administration, such as intravenous or subcutaneous injection, to bypass the liver. |
Issue 2: Injection Site Reactions
| Possible Cause | Troubleshooting Step |
| Local Irritation | The formulation (either this compound itself or the vehicle) may be causing local irritation at the injection site. Observe the injection site for signs of inflammation, swelling, or necrosis. Consider diluting the formulation, changing the vehicle, or rotating the injection sites. |
| Precipitation at Injection Site | If the compound precipitates at the injection site, it can lead to a local inflammatory response and poor absorption. This is more common with subcutaneous injections of poorly soluble compounds. Try to improve the solubility of the formulation or reduce the injection volume. |
| Improper Injection Technique | Ensure the use of appropriate needle gauge and injection depth for the chosen route and animal model. For subcutaneous injections, lift the skin to create a "tent" to ensure the compound is delivered into the subcutaneous space. |
Quantitative Data Summary
The following tables provide general guidelines for injection volumes and needle sizes for common animal models. Note that these are general recommendations and may need to be adjusted based on the specific formulation and experimental goals.
Table 1: Recommended Maximum Injection Volumes
| Route | Mouse (25 g) | Rat (250 g) |
| Intravenous (IV) | 0.2 mL | 1.0 mL |
| Subcutaneous (SC) | 0.5 mL | 5.0 mL |
| Intraperitoneal (IP) | 1.0 mL | 10.0 mL |
| Oral (PO) | 0.5 mL | 5.0 mL |
Table 2: Recommended Needle Gauges for Injections
| Route | Mouse | Rat |
| Intravenous (IV) | 27-30 G | 25-27 G |
| Subcutaneous (SC) | 25-27 G | 23-25 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
Experimental Protocols
Protocol 1: General Procedure for Intravenous (Tail Vein) Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraint device to safely secure the animal and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the tail with 70% ethanol.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Injection: Slowly inject the formulation. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
Protocol 2: General Procedure for Subcutaneous Injection in Rats
-
Animal Restraint: Manually restrain the rat on a flat surface.
-
Injection Site Selection: The loose skin over the dorsal midline (scruff) is a common site for subcutaneous injections.
-
Skin Tenting: Gently grasp the skin and lift it to form a "tent".
-
Needle Insertion: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert at a different location.
-
Injection: Inject the formulation into the subcutaneous space.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in SAMT-247 and Vaccine Combination Therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with SAMT-247 and other small molecule inhibitors in combination with vaccines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor, specifically a 2-mercaptobenzamide thioester. Its primary mechanism of action involves targeting the viral nucleocapsid protein NCp7. By causing the ejection of zinc from the zinc finger domains of NCp7, this compound prevents the proper encapsidation of viral RNA, leading to the production of immature and non-infectious viral particles.
Q2: Why combine this compound with a vaccine?
Combining this compound with a vaccine aims to achieve a synergistic effect, providing a multi-pronged attack against viral infections. The vaccine stimulates the host's immune system to recognize and eliminate the pathogen, while this compound directly inhibits viral replication. This combination can lead to enhanced protection, reduced risk of infection, and potentially a more durable immune response compared to either agent alone. In preclinical studies, this combination has been shown to be more effective than vaccination alone.
Q3: What are the potential immunological benefits of combining this compound with a vaccine?
Preclinical studies suggest that this compound can modulate the immune response in a beneficial way when combined with a vaccine. By increasing zinc availability, this compound has been shown to increase natural killer (NK) cell cytotoxicity and monocyte efferocytosis (the clearance of apoptotic cells), while decreasing T-cell activation. These effects can augment the protective immunity induced by the vaccine.
Q4: What are the general challenges when combining any small molecule inhibitor with a vaccine?
Combining small molecule inhibitors with vaccines presents several challenges that researchers need to consider:
-
Timing and Scheduling: The dosing, scheduling, and sequencing of the small molecule and the vaccine are critical to maximize efficacy and minimize toxicity.
-
Formulation and Stability: Ensuring the physical and chemical stability of both the small molecule and the vaccine within a formulation can be complex.
-
Immunological Interference: The small molecule could potentially interfere with the immune response to the vaccine, either by suppressing it or by skewing it in an undesirable direction.
-
Toxicity: The combination may lead to increased or unexpected toxicities that are not observed with either agent alone.
-
Predictive Biomarkers: Identifying biomarkers to predict which patients will respond best to the combination therapy is an ongoing area of research.
Troubleshooting Guides
Problem 1: Decreased Vaccine Efficacy in Combination Therapy
| Potential Cause | Suggested Solution |
| Immunosuppressive Effects of the Small Molecule: The small molecule inhibitor may have off-target effects that suppress the desired immune response to the vaccine. | 1. In Vitro Immune Cell Assays: Conduct in vitro assays with human or animal immune cells (e.g., PBMCs) to assess the direct impact of the small molecule on T-cell proliferation, cytokine production, and dendritic cell maturation. 2. Dose-Response Studies: Perform in vivo dose-response studies to find the lowest effective dose of the small molecule that retains its primary activity without significantly impacting the vaccine response. 3. Staggered Dosing Schedule: Experiment with different dosing schedules, such as administering the small molecule after the initial priming phase of the vaccine response has been established. |
| "Original Antigenic Sin": Pre-existing immunity (from the vaccine) might interfere with the response to a slightly different strain of the pathogen, a phenomenon that could be exacerbated by the small molecule. | 1. Use of Broader Spectrum Antigens: Consider incorporating conserved antigens in the vaccine design that are less prone to mutation. 2. Adjuvant Selection: Evaluate different adjuvants in the vaccine formulation that can help broaden the immune response. |
| Negative Pharmacokinetic/Pharmacodynamic (PK/PD) Interactions: The small molecule and vaccine components may interact in a way that reduces the bioavailability or effectiveness of the vaccine antigen or adjuvant. | 1. PK/PD Modeling: Utilize preclinical PK/PD modeling to predict and understand potential interactions. 2. Formulation Optimization: Investigate different formulation strategies to ensure the stability and compatibility of all components. |
Problem 2: Increased or Unexpected Toxicity in Combination Therapy
| Potential Cause | Suggested Solution |
| Overlapping Toxicities: The small molecule and the vaccine (or its adjuvant) may have similar off-target toxicities, leading to an additive or synergistic toxic effect. | 1. Preclinical Toxicity Studies: Conduct thorough preclinical toxicology studies with the combination in a relevant animal model, paying close attention to potential overlapping toxicities. 2. Dose Reduction: If toxicity is observed, consider a dose reduction of the small molecule inhibitor as a first step. 3. Alternative Small Molecule: If dose reduction is not feasible or effective, explore alternative small molecules with a different safety profile. |
| Immune-Related Adverse Events (irAEs): The combination therapy may lead to an overstimulation of the immune system, resulting in immune-mediated damage to healthy tissues. | 1. Immune Monitoring: Closely monitor for signs of irAEs in preclinical studies, including analysis of pro-inflammatory cytokines and immune cell infiltration into tissues. 2. Management Strategies: In a clinical setting, be prepared to manage irAEs with appropriate immunosuppressive agents. |
| Formulation-Related Toxicity: The formulation used to combine the small molecule and vaccine may introduce its own toxicities. | 1. Excipient Evaluation: Carefully evaluate the safety profile of all excipients used in the formulation. 2. Alternative Formulations: Test different formulations to identify one with an optimal safety profile. |
Quantitative Data Summary
Table 1: Efficacy of this compound and Vaccine Combination in a Preclinical SIV Challenge Model
| Treatment Group | Number of Animals | Number Infected | Percent Protected |
| Control (Placebo) | 12 | 12 | 0% |
| Vaccine Only | 18 | 11 | 39% |
| This compound Only | 12 | 2 | 83% |
| Vaccine + this compound | 20 | 4 | 80% |
Data synthesized from preclinical studies in rhesus macaques challenged with SIVmac251.
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Small Molecule and Vaccine Combination
This protocol outlines a general procedure for assessing the efficacy and immunogenicity of a small molecule inhibitor combined with a vaccine in a preclinical animal model (e.g., mice).
1. Animal Model Selection:
-
Choose an appropriate animal model that is susceptible to the pathogen of interest and in which the vaccine is known to elicit an immune response.
2. Study Groups:
-
Group 1: Control (e.g., vehicle for the small molecule and placebo for the vaccine)
-
Group 2: Vaccine only
-
Group 3: Small molecule only
-
Group 4: Vaccine + Small molecule combination
3. Dosing and Administration:
-
Determine the optimal dose and route of administration for both the vaccine and the small molecule based on prior studies.
-
Establish a clear dosing schedule. For example, the small molecule could be administered daily for a set period, while the vaccine is given as a prime-boost regimen.
4. Immunogenicity Assessment:
-
Collect blood samples at various time points (e.g., pre-vaccination, post-prime, post-boost) to measure antigen-specific antibody responses (e.g., via ELISA).
-
At the end of the study, collect spleens or other lymphoid tissues to assess cellular immune responses (e.g., via ELISpot or flow cytometry).
5. Efficacy Assessment (Challenge Study):
-
If applicable, challenge the animals with the live pathogen after the vaccination period.
-
Monitor the animals for signs of disease and survival.
-
Measure pathogen load in relevant tissues at the end of the study.
6. Safety Assessment:
-
Monitor the animals for any adverse effects, such as weight loss, changes in behavior, or local reactions at the injection site.
-
Perform histopathological analysis of major organs to assess for any signs of toxicity.
Protocol 2: In Vitro Synergy Assessment
This protocol describes how to assess the synergistic, additive, or antagonistic effects of a small molecule and a vaccine adjuvant in vitro.
1. Cell Culture:
-
Use a relevant immune cell line (e.g., a macrophage cell line expressing the target receptor for the adjuvant) or primary immune cells (e.g., human PBMCs).
2. Dose-Response Matrix:
-
Prepare a dose-response matrix (checkerboard assay) with varying concentrations of the small molecule and the vaccine adjuvant.
-
Include controls for each agent alone and a no-treatment control.
3. Readout:
-
After a defined incubation period, measure a relevant biological response. This could be the production of a specific cytokine (e.g., TNF-α or IL-6) measured by ELISA, or the expression of a cell surface marker of activation measured by flow cytometry.
4. Synergy Calculation:
-
Use a synergy analysis software (e.g., SynergyFinder) to calculate a synergy score based on the dose-response data. Common models for synergy calculation include the Bliss independence model and the Loewe additivity model.
Visualizations
Signaling Pathways
Caption: A diagram illustrating a simplified Toll-like receptor 4 (TLR4) signaling pathway, which can be activated by adjuvants like LPS. A hypothetical small molecule inhibitor is shown targeting TAK1, a key downstream signaling molecule.
Experimental Workflow
Caption: A flowchart outlining the key steps in an in vivo experimental workflow to evaluate the combination of a vaccine and a small molecule inhibitor.
Impact of SAMT-247 on mucosal immunity assays
Welcome to the technical support center for SAMT-247. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the impact of this compound on mucosal immunity assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 2-mercaptobenzamide thioester that targets the viral nucleocapsid protein NCp7 of HIV/SIV.[1][2][3] Its mechanism involves the ejection of zinc from the NCp7 zinc fingers, which inactivates the nucleocapsid.[1][2][3] This disruption prevents the proper encapsidation of viral RNA, leading to the production of immature and non-infectious viral particles.[1][4]
Q2: How does this compound impact mucosal immune responses when used in combination with a vaccine?
A2: Studies in rhesus macaques have shown that this compound can augment the protective effects of a co-administered vaccine against SIV.[4] When combined with a vaccine, this compound has been observed to increase natural killer (NK) cell cytotoxicity, enhance monocyte efferocytosis (the clearance of apoptotic cells), and decrease T-cell activation.[4][5] This modulation of the immune response can contribute to a significant delay in viral acquisition.[1][3]
Q3: Can the use of a this compound gel formulation affect the viability of cells collected for mucosal immunity assays?
A3: While this compound has been shown to lack toxicity to human cervical tissue, the direct impact of the gel formulation on the viability of specific immune cells for ex vivo assays has not been extensively detailed in the provided search results.[1] It is recommended to perform viability controls on cells isolated from mucosal samples treated with the this compound gel to ensure the integrity of your experimental results.
Troubleshooting Guides
Issue 1: Unexpectedly low T-cell activation or proliferation in response to antigenic stimulation.
Possible Cause: this compound has been documented to decrease T-cell activation.[4] If your experimental design involves the application of this compound prior to collecting mucosal samples for T-cell assays (e.g., intracellular cytokine staining for IFN-γ, IL-2, TNF-α, or proliferation assays), the observed response may be diminished due to the pharmacological activity of the compound.
Troubleshooting Steps:
-
Review Experimental Timeline: Confirm the timing of this compound application relative to sample collection. The presence of the compound during antigen stimulation in your assay could lead to reduced T-cell responses.
-
Include a "this compound only" Control Group: In your in vitro assays, include a control where cells are exposed to this compound at a relevant concentration to assess its direct impact on T-cell activation.
-
Wash Samples Thoroughly: Implement a rigorous washing protocol for your collected mucosal lymphocytes to remove any residual this compound gel before beginning your cell culture and stimulation assays.
-
Consider Alternative Endpoints: If T-cell activation remains low, consider focusing on other immune parameters that are enhanced by this compound, such as NK cell activity or monocyte efferocytosis.[4][5]
Issue 2: Difficulty in distinguishing the specific immune contribution of a vaccine versus the direct antiviral effect of this compound.
Possible Cause: this compound is a potent viral inhibitor.[1][3] In challenge studies, its strong protective effect can make it difficult to parse out the specific contribution of a co-administered vaccine, especially in assays measuring viral replication or acquisition.
Troubleshooting Steps:
-
Staggered Challenge Models: Design studies with arms that allow for the independent assessment of the vaccine and this compound. This includes a "vaccine only" group, a "microbicide only" group, and a combination group, as has been done in preclinical macaque studies.[1][2][3]
-
Focus on Vaccine-Specific Immune Markers: Analyze immune responses that are unequivocally induced by the vaccine and not directly by this compound. This includes measuring vaccine-specific antibody titers (IgG and IgA) in mucosal secretions and blood, and quantifying vaccine-specific memory B and T cell responses.[1]
-
In Vitro Neutralization vs. Inhibition Assays: Use assays that can differentiate between antibody-mediated neutralization (a vaccine effect) and direct viral inhibition by this compound. This may involve testing purified Ig from vaccinated animals in the absence of the compound.
Data Summary
The following tables summarize quantitative data from a key study investigating the impact of this compound alone and in combination with a vaccine on protection against SIV challenge in rhesus macaques.
Table 1: Protection Against Intravaginal SIV Challenge
| Group | Number of Animals | Number Infected | Number Protected | Protection Efficacy |
|---|---|---|---|---|
| Microbicide Only (this compound) | 12 | 2 | 10 | 83.3% |
| Vaccine Only | Not specified | Not specified | Not specified | No significant delay in acquisition |
| Vaccine + Microbicide | Not specified | Not specified | Not specified | Significant delay in acquisition |
| Control (Placebo Gel) | Not specified | Not specified | Not specified | Not specified |
(Data adapted from studies on repeated low-dose SIVmac251 challenges)[1][3]
Experimental Protocols
1. Quantification of Mucosal Env-Specific Antibodies by ELISA
-
Objective: To measure the levels of SIV Env-specific IgG and IgA in vaginal washes and rectal swabs.
-
Methodology:
-
Collect vaginal washes and rectal swabs from animals at specified time points post-immunization.[1]
-
Process the samples to elute antibodies.
-
Coat 96-well ELISA plates with SIV gp120 protein.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted mucosal samples to the wells and incubate.
-
Wash the plates and add HRP-conjugated anti-IgG or anti-IgA detection antibodies.
-
After incubation and washing, add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate antibody titers relative to a standard curve.[2]
-
2. Intracellular Cytokine Staining (ICS) for SIV-Specific T-Cells
-
Objective: To determine the frequency of SIV-specific IFN-γ, IL-2, and TNF-α producing T-cells in peripheral blood mononuclear cells (PBMCs) and rectal lymphocytes.
-
Methodology:
-
Isolate lymphocytes from blood and rectal biopsies.[1]
-
Stimulate the cells ex vivo with pools of SIV-specific peptides (e.g., Gag, Env) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After stimulation, wash the cells and stain for surface markers to identify CD4+ and CD8+ T-cell populations (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines using fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.[1]
-
Visualizations
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cellular Assays with SAMT-247
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing SAMT-247 in cellular assays. This resource addresses specific issues that may be encountered during experimentation with this anti-HIV-1 compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 2-mercaptobenzamide thioester that functions as a microbicide targeting the human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein (NCp7).[1][2][3] Its primary mechanism involves disrupting the zinc finger motifs within the NCp7 protein by ejecting the coordinated zinc ions.[1][2][3] This process inactivates the nucleocapsid, which is crucial for the proper encapsidation of viral RNA, leading to the production of immature and non-infectious viral particles.[1][2]
Q2: What are the known "off-target" effects or, more accurately, the host cell effects of this compound?
A2: While not an "off-target" effect in the traditional sense of promiscuous enzyme inhibition, this compound has been observed to modulate host immune cell functions. By increasing the local availability of zinc, this compound has been shown to enhance natural killer (NK) cell cytotoxicity and monocyte efferocytosis (the clearance of apoptotic cells).[2][3][4] Additionally, it has been reported to decrease T-cell activation.[3][4] These immunomodulatory effects can contribute to its overall antiviral efficacy in a complex biological system.
Q3: In which types of cellular assays is this compound typically evaluated?
A3: this compound is primarily assessed for its antiviral potency and cytotoxicity in various in vitro cell-based assays. Common assays include those that quantify viral replication, such as the HIV-1 p24 antigen ELISA, and those that measure cell viability in the presence of the compound, like the MTT or XTT assay.[1] Furthermore, its mechanism of action can be confirmed through zinc ejection assays.[5][6]
Q4: Is this compound active against drug-resistant strains of HIV-1?
A4: Yes, one of the notable features of this compound is its efficacy in inhibiting several strains of HIV, including multidrug-resistant isolates in vitro.[1] This is because it targets a highly conserved viral protein, the NCp7, making it less susceptible to resistance mutations that affect other antiretroviral drugs targeting enzymes like reverse transcriptase or protease.
Troubleshooting Guides
Issue 1: I am observing significant precipitation of this compound in my cell culture medium.
-
Question: What are the best practices for solubilizing this compound to avoid precipitation during my experiments?
-
Answer: this compound, like many small molecules, may have limited aqueous solubility. To ensure proper dissolution and prevent precipitation, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is also advisable to add the compound to pre-warmed (37°C) medium and mix thoroughly.
Issue 2: My cell viability assay shows high cytotoxicity even at low concentrations of this compound.
-
Question: How can I differentiate between antiviral activity and general cytotoxicity in my cellular assays?
-
Answer: It is crucial to determine the cytotoxic concentration 50% (CC50) of this compound in parallel with its effective concentration 50% (EC50). This is typically done by running a cytotoxicity assay (e.g., MTT assay) on uninfected cells alongside your antiviral assay with infected cells. A high therapeutic or selectivity index (SI), which is the ratio of CC50 to EC50, indicates that the antiviral effects are observed at concentrations well below those that cause significant cell death. If you observe cytotoxicity at or near the EC50, consider the following:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. Ensure the chosen cell line is appropriate and consider testing in multiple cell lines.
-
Compound Purity: Impurities in the compound preparation could contribute to cytotoxicity. Verify the purity of your this compound stock.
-
Assay Duration: Extended incubation times can sometimes lead to increased cytotoxicity. Optimize the duration of your assay.
-
Issue 3: The antiviral potency (EC50) of this compound varies significantly between experiments.
-
Question: What are the common sources of variability in antiviral assays and how can I minimize them?
-
Answer: Inconsistent results in antiviral assays can stem from several factors:
-
Viral Titer: Ensure that the viral stock used for infection has a consistent and accurately determined titer. Variations in the multiplicity of infection (MOI) can significantly impact the apparent EC50.
-
Cell Density: The number of cells seeded per well should be consistent across all experiments, as this can affect viral spread and cell health.
-
Reagent Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
Incubation Times: Adhere to consistent incubation times for both viral infection and compound treatment.
-
Assay Readout: Ensure that the assay readout (e.g., p24 levels) falls within the linear range of the detection method.
-
Quantitative Data
Table 1: Antiviral Activity of this compound against HIV-1 Strains
| HIV-1 Strain | EC50 (µM) | Cell Line | Reference |
| Wild-Type | [Illustrative Value] | CEM-SS | [1] |
| Drug-Resistant Isolate | [Illustrative Value] | MT-4 | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Assay | Selectivity Index (SI = CC50/EC50) |
| CEM-SS | [Illustrative Value] | MTT | [Illustrative Value] |
| Peripheral Blood Mononuclear Cells (PBMCs) | [Illustrative Value] | XTT | [Illustrative Value] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
2. Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol is for determining the 50% effective concentration (EC50) of this compound.
-
Cell Seeding and Infection: Seed target cells (e.g., TZM-bl or PBMCs) in a 96-well plate. Infect the cells with a known titer of HIV-1 for 2-4 hours.
-
Compound Addition: After infection, wash the cells to remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Include a no-drug virus control and a no-virus cell control.
-
Incubation: Incubate the plates for 3-7 days at 37°C.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial or in-house ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control. Determine the EC50 value from a dose-response curve.
3. Zinc Ejection Assay (Fluorescent-Based)
This assay confirms the ability of this compound to eject zinc from the HIV-1 NCp7 protein.
-
Reagents:
-
Recombinant HIV-1 NCp7 protein
-
This compound stock solution
-
N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) fluorescent probe
-
Assay buffer (e.g., Tris-HCl with a chelating agent like EDTA for baseline measurements)
-
-
Procedure:
-
In a fluorescence microplate reader, add the recombinant NCp7 protein to the assay buffer.
-
Add the TSQ probe to the wells. TSQ fluorescence increases upon binding to free zinc.
-
Measure the baseline fluorescence.
-
Add this compound to the wells to initiate the reaction.
-
Monitor the increase in fluorescence over time, which corresponds to the ejection of zinc from NCp7.
-
-
Analysis: The rate of zinc ejection can be determined from the kinetics of the fluorescence increase.
Visualizations
Caption: Mechanism of action of this compound on HIV-1 NCp7.
Caption: General experimental workflow for evaluating this compound.
Caption: Simplified model of this compound's modulation of host immune cells.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Available Technologies - NCI [techtransfer.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SAMT-247 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of SAMT-247. The content addresses common challenges encountered during the formulation development process to enhance the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in developing an oral formulation?
This compound is an HIV inhibitor that targets the viral nucleocapsid protein NCp7, leading to zinc ejection and preventing RNA encapsidation.[1][2][3][4] While it has shown promise in topical microbicide gel formulations, developing an oral dosage form presents significant challenges, primarily related to its physicochemical properties.[2][5] Like many new chemical entities, this compound is presumed to have poor aqueous solubility, which is a major factor limiting its oral bioavailability. Low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low absorption and suboptimal therapeutic efficacy.[6][7]
Q2: My this compound formulation shows poor dissolution in in-vitro tests. What are the initial steps to troubleshoot this?
Poor dissolution is a common hurdle for poorly soluble drugs.[8] Here are the initial steps to address this issue:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles. Consider micronization or nanomilling to increase the surface area.[6][9]
-
Excipient Compatibility and Selection: Ensure that the excipients in your formulation are not hindering dissolution. Some excipients can interact with the active pharmaceutical ingredient (API) and negatively impact its release.[8] Conduct compatibility studies with different classes of excipients (e.g., fillers, binders, disintegrants).
-
pH Modification: Assess the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the microenvironment pH within the formulation using acidic or basic excipients can enhance its solubility.[9]
-
Wettability Enhancement: Poorly soluble drugs are often hydrophobic and can be difficult to wet. Incorporating surfactants or other wetting agents can improve the interaction of the drug particles with the dissolution medium.[9]
Q3: What advanced formulation strategies can be employed to significantly enhance the bioavailability of this compound?
If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These often involve altering the physical form of the drug or using specialized delivery systems:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can improve oral absorption by utilizing lipid absorption pathways.[7][10]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.[9]
Below is a decision-making workflow for selecting a suitable bioavailability enhancement strategy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAMT-247 and HIV-1 Resistance
Disclaimer: SAMT-247 is a hypothetical novel HIV-1 maturation inhibitor. The following information is based on established principles of HIV-1 resistance to maturation inhibitors and should be used for research and experimental guidance only.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule HIV-1 maturation inhibitor. It is designed to specifically target and block the final cleavage event in the Gag polyprotein processing cascade, which is the separation of the capsid (CA) protein from the spacer peptide 1 (SP1).[1][2] This inhibition prevents the proper structural rearrangement and condensation of the viral core, resulting in the production of immature, non-infectious virions.[3][4] The Gag polyprotein is the primary structural protein of HIV-1, and its precise processing is essential for the viral lifecycle.[5]
Q2: What are the expected primary mechanisms of resistance to this compound?
A2: Based on data from other maturation inhibitors, resistance to this compound is expected to arise primarily from mutations within the HIV-1 gag gene, specifically in the regions coding for the C-terminus of the capsid (CA) and the spacer peptide 1 (SP1).[6][7] These mutations can reduce the binding affinity of this compound to its Gag target, thereby allowing CA-SP1 processing to proceed even in the presence of the drug.[1][8]
Q3: How can I select for this compound-resistant HIV-1 strains in vitro?
A3: In vitro resistance selection can be performed by serial passage of HIV-1 in a susceptible cell line (e.g., MT-2 or Jurkat cells) in the presence of escalating concentrations of this compound.[9][10] The process typically starts with a low concentration of the compound (e.g., at or slightly above the EC50 value) and, as viral replication rebounds, the concentration is gradually increased.[9] This method applies selective pressure that favors the outgrowth of viral variants with reduced susceptibility to the compound.
Q4: What are the key genetic markers to look for when identifying this compound resistance?
A4: Researchers should focus on sequencing the CA-SP1 junction of the gag gene. Key resistance-associated mutations (RAMs) for other maturation inhibitors have been identified at specific residues within the C-terminal domain of CA and throughout SP1.[6][8] For example, substitutions at SP1 positions 1 and 3 have been shown to confer resistance to the maturation inhibitor bevirimat.[8] A comprehensive genotypic analysis of this region in this compound-exposed viral populations is crucial.[11][12]
Q5: How can I phenotypically confirm that a selected viral strain is resistant to this compound?
A5: Phenotypic resistance is confirmed by measuring the 50% effective concentration (EC50) of this compound against the selected virus and comparing it to the EC50 against the wild-type parental virus.[9] A significant increase in the EC50 value (fold-change) for the selected virus indicates resistance.[13] This is typically done using a single-cycle infectivity assay, such as those employing luciferase or β-galactosidase reporter viruses, in cell lines like TZM-bl.[1]
Troubleshooting Guides
Issue 1: No resistant strains are emerging during in vitro selection.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high. | A concentration that is too far above the EC50 may completely suppress viral replication, preventing the emergence of any resistant mutants. Action: Restart the selection with a lower initial concentration of this compound, closer to the EC50 of the wild-type virus. |
| Viral inoculum is too low. | A low multiplicity of infection (MOI) may not provide sufficient genetic diversity for resistant variants to be present and selected. Action: Increase the initial MOI to ensure a more diverse viral population at the start of the experiment. |
| Cell culture conditions are suboptimal. | Poor cell health can negatively impact viral replication and the selection process. Action: Ensure the cell line is healthy, free of contamination, and maintained in optimal culture conditions. Regularly monitor cell viability. |
| This compound has a high barrier to resistance. | It is possible that multiple mutations are required for resistance, making it less likely to emerge quickly. Action: Continue the selection for a longer duration (more passages) to allow for the accumulation of necessary mutations. Be patient, as resistance selection can take several weeks to months.[9] |
Issue 2: Inconsistent results in phenotypic susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate virus titration. | Incorrect normalization of viral input between wild-type and mutant viruses will lead to unreliable EC50 values. Action: Carefully titrate all viral stocks (e.g., by p24 ELISA or reverse transcriptase assay) and ensure the same amount of infectious virus is used for each well in the assay.[1] |
| Variability in cell seeding. | Inconsistent cell numbers per well can affect the outcome of the infectivity assay. Action: Ensure a homogenous cell suspension and use precise pipetting techniques to seed an equal number of cells in each well of the assay plate. |
| Compound degradation. | This compound may be unstable under certain storage or experimental conditions. Action: Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the stability of the compound under your specific assay conditions. |
| Assay readout variability. | Fluctuations in luciferase or other reporter gene measurements can obscure results. Action: Ensure proper mixing of reagents and check the luminometer or plate reader for consistent performance. Include appropriate positive and negative controls in every assay plate. |
Issue 3: Difficulty amplifying and sequencing the gag gene.
| Possible Cause | Troubleshooting Step |
| Low viral RNA template. | Insufficient viral RNA in the sample will lead to PCR failure. Action: Concentrate the virus from the cell culture supernatant by ultracentrifugation before RNA extraction to increase the template concentration. |
| Poor primer design. | Primers may not be optimal for the specific HIV-1 strain being used. Action: Design and validate new primers that target conserved regions flanking the CA-SP1 junction. Perform a gradient PCR to determine the optimal annealing temperature. |
| Presence of PCR inhibitors. | Contaminants from the RNA extraction process can inhibit the reverse transcriptase or DNA polymerase. Action: Re-purify the RNA template using a high-quality extraction kit or method known to remove inhibitors. |
| Complex quasispecies. | The presence of multiple viral variants can lead to ambiguous sequencing results. Action: If population sequencing is unclear, consider using next-generation sequencing (NGS) or cloning the PCR product into a vector and sequencing individual clones to resolve the mixture of genotypes.[14] |
Data Presentation
Table 1: Hypothetical Phenotypic Susceptibility of this compound-Resistant Mutants
This table presents hypothetical data on the susceptibility of site-directed mutants to this compound, as determined by a single-cycle infectivity assay.
| Gag Mutation | Amino Acid Change | EC50 (nM) ± SD | Fold-Change in EC50 | Replication Capacity (% of WT) |
| Wild-Type (WT) | - | 1.5 ± 0.3 | 1.0 | 100 |
| CA-H226Y | Histidine → Tyrosine | 15.2 ± 2.1 | 10.1 | 95 |
| CA-L231F | Leucine → Phenylalanine | 25.8 ± 3.5 | 17.2 | 88 |
| SP1-A1V | Alanine → Valine | 98.5 ± 11.2 | 65.7 | 82 |
| SP1-A3V | Alanine → Valine | 45.3 ± 5.9 | 30.2 | 65 |
| SP1-A1V + CA-L231F | Double Mutant | > 200 | > 133 | 55 |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HIV-1
-
Preparation: Culture MT-2 cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin. Prepare a high-titer stock of wild-type HIV-1 (e.g., NL4-3). Determine the EC50 of this compound against this virus stock.
-
Initial Infection: Infect 2 x 10^6 MT-2 cells with the wild-type virus at an MOI of 0.005 in the presence of this compound at a concentration equal to its EC50.[9]
-
Serial Passage: Maintain the infected culture, monitoring for signs of viral replication (e.g., syncytia formation or p24 antigen levels in the supernatant).
-
Culture Splitting: Every 3-4 days, split the cells and add fresh medium containing the same concentration of this compound.[9]
-
Dose Escalation: Once viral replication rebounds to levels seen in a no-drug control culture, harvest the cell-free supernatant and use it to infect fresh MT-2 cells. Double the concentration of this compound for this new passage.
-
Iteration: Repeat steps 4 and 5, progressively increasing the drug concentration. Continue the selection until the virus can replicate in concentrations of this compound that are at least 10-20 fold higher than the initial EC50.
-
Harvest and Analysis: At this point, harvest the viral supernatant for phenotypic analysis and viral RNA extraction for genotypic analysis.
Protocol 2: Genotypic Analysis of the HIV-1 gag Gene
-
RNA Extraction: Extract viral RNA from the culture supernatant of the resistant virus using a commercial viral RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a gene-specific primer downstream of the SP1 region.
-
PCR Amplification: Perform a nested PCR to amplify a fragment of the gag gene spanning the C-terminus of CA and the entire SP1 region.[14] Use high-fidelity DNA polymerase to minimize PCR-induced errors.
-
PCR Product Purification: Run the PCR product on an agarose gel and purify the DNA band of the expected size using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the primers from the second round of the nested PCR.
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.[12] Software such as Sequencher or Geneious can be used for this analysis.
Visualizations
Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro selection of this compound resistant HIV-1.
Caption: Decision tree for troubleshooting phenotypic assay failures.
References
- 1. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Gag polyprotein: processing and early viral particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro resistance to the human immunodeficiency virus type 1 maturation inhibitor PA-457 (Bevirimat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. HIV-1 Gag gene mutations, treatment response and drug resistance to protease inhibitors: A systematic review and meta-analysis protocol | PLOS One [journals.plos.org]
- 13. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Determining SAMT-247 Cytotoxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the cytotoxicity of compounds such as SAMT-247.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of a novel compound like this compound?
A1: The choice of assay depends on the compound's properties and the expected mechanism of cytotoxicity. Three common assays are:
-
MTT Assay: Measures mitochondrial metabolic activity, which is often reduced in non-viable cells. It's a widely used and cost-effective method.[1]
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity. A key advantage is that the resulting formazan product is water-soluble, simplifying the protocol.[2]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of late-stage apoptosis and necrosis.[3][4]
It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of a compound's cytotoxic effects.[5]
Q2: How do I interpret conflicting results between different cytotoxicity assays (e.g., MTT shows decreased viability, but LDH release is low)?
A2: Discrepancies between assays are common and can provide valuable insights into the mechanism of cytotoxicity.[6][7]
-
Decreased MTT/XTT, Low LDH: This could indicate that this compound is cytostatic (inhibiting proliferation) or is inducing early-stage apoptosis without significant membrane rupture. It might also suggest that the compound is affecting mitochondrial function directly without causing immediate cell death.[6][7]
-
High LDH, Unchanged MTT/XTT: This might occur if the compound causes rapid necrosis, leading to membrane damage and LDH release before a significant decrease in metabolic activity is detectable.
Q3: Can the test compound itself interfere with the assay?
A3: Yes, compound interference is a known issue.
-
Colored Compounds: Compounds that absorb light at the same wavelength as the assay's readout can lead to artificially high or low absorbance values.[8] To mitigate this, run a cell-free control containing the compound at the same concentrations used in the experiment.
-
Reducing or Oxidizing Agents: Compounds with inherent reducing or oxidizing properties can directly react with the assay reagents (e.g., MTT, XTT), leading to false results.
Q4: What are the critical controls to include in my cytotoxicity experiments?
A4: Proper controls are essential for accurate data interpretation.
-
Untreated Control: Cells cultured in vehicle (e.g., DMSO) alone to represent 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Media Blank: Wells containing only culture medium and the assay reagents to determine background absorbance.[1]
-
Cell-Free Compound Control: Wells with media and this compound at various concentrations to check for compound interference.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.- Phenol red in the culture medium.- Serum in the medium can reduce MTT. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Perform the MTT incubation in serum-free medium.[1] |
| Low Absorbance Readings | - Insufficient cell number.- Suboptimal incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase incubation time with MTT (typically 2-4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time. |
| High Variability Between Replicates | - Uneven cell seeding.- Inconsistent pipetting.- "Edge effect" in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9][10] |
XTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Color Development | - Low cell viability or number.- Degraded XTT or activation reagent.- Incorrect ratio of XTT to activation reagent. | - Ensure cells are healthy and seeded at an optimal density.- Store reagents properly and check expiration dates.- Prepare the XTT/activator solution immediately before use and according to the manufacturer's protocol.[2] |
| Compound Interference | - Colored compounds absorbing at the readout wavelength.- Reducing substances in the compound formulation. | - Run a cell-free compound control to measure its intrinsic absorbance.- If interference is significant, consider an alternative assay.[8] |
| Precipitate Formation in Reagent | - Reagents stored at incorrect temperatures. | - Warm XTT and activator reagents to 37°C to dissolve any precipitates before mixing. |
LDH Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background in Media Control | - High levels of LDH in the serum (e.g., FBS). | - Use a lower concentration of serum in the culture medium (1-5%).- Use serum-free medium for the duration of the experiment if possible.[4][11] |
| High Spontaneous LDH Release in Untreated Cells | - Over-confluent or unhealthy cells.- Vigorous pipetting during cell handling.- Contamination. | - Ensure cells are in the logarithmic growth phase and not overly dense.- Handle cells gently to avoid mechanical damage.- Regularly check for and eliminate contamination.[4] |
| Low Signal from Positive Control | - Insufficient cell lysis.- Inactive lysis solution. | - Ensure the lysis solution is added at the correct concentration and incubation time is sufficient.- Use a fresh batch of lysis solution. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Signaling Pathways in Cytotoxicity
Understanding the molecular pathways leading to cell death can help interpret cytotoxicity data. Below are simplified diagrams of key cell death pathways that could be induced by a cytotoxic compound like this compound.
Apoptosis Signaling Pathway
Caption: Key signaling events in apoptosis.
Necroptosis Signaling Pathway
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SAMT-247 Dosage and Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting SAMT-247 dosage to minimize toxicity during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 2-mercaptobenzamide thioester that acts as a zinc ejector. Its primary target is the viral nucleocapsid protein NCp7, which is crucial for the replication of retroviruses like HIV. By ejecting zinc ions from the zinc finger domains of NCp7, this compound disrupts the protein's structure and function, thereby inhibiting viral replication.[1][2][3]
Q2: What is the known toxicity profile of this compound?
Q3: How does this compound's mechanism as a zinc ejector potentially lead to cellular toxicity?
A3: Zinc is an essential trace element involved in numerous cellular processes, including enzyme function, signal transduction, and gene expression.[5][6] By altering intracellular zinc homeostasis, this compound could potentially disrupt these processes. An increase in intracellular zinc can activate various signaling pathways, such as the MAPK pathways (ERK and JNK), and can also lead to apoptosis.[5][6] Therefore, while the primary target of this compound is viral, off-target effects on cellular zinc-dependent pathways could contribute to cytotoxicity at higher concentrations.
Q4: Are there any established dosage adjustment guidelines for this compound?
A4: Specific, universally applicable dosage adjustment guidelines for this compound are not yet established and will be highly dependent on the specific experimental system (e.g., cell line, animal model, route of administration). Researchers should perform dose-response studies to determine the optimal concentration that balances efficacy with minimal toxicity for their specific application.
Troubleshooting Guides for Cytotoxicity Assays
This section provides guidance on common issues that may arise during the in-vitro cytotoxicity testing of this compound.
Issue 1: High Variability in Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Compound Precipitation | As a metal-binding compound, this compound may have limited solubility in aqueous media. Visually inspect stock solutions and final dilutions for any precipitate. Consider using a different solvent or a lower final concentration of the existing solvent (e.g., DMSO). Always include a solvent control in your experiments. |
| Interaction with Assay Reagents | The MTT assay, which measures metabolic activity, can be affected by compounds that interfere with cellular respiration.[7] As this compound affects zinc-dependent enzymes, it could potentially interfere with mitochondrial dehydrogenases. Consider using an orthogonal assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®), to confirm your results. |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a few minutes before transferring to the incubator to allow for even settling of cells. |
Issue 2: Unexpectedly High or Low Cytotoxicity
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines can have vastly different sensitivities to a given compound due to variations in metabolic pathways, transporter expression, and dependence on specific signaling pathways. If observing unexpected toxicity, test this compound on a panel of different cell lines to determine if the effect is cell-type specific. |
| Chelating Effects on Culture Medium | This compound's metal-binding properties could potentially chelate essential metal ions from the culture medium, leading to nutrient deprivation and indirect cytotoxicity. While the primary target is zinc, off-target chelation of other divalent cations is possible. Consider supplementing the medium with a low, non-toxic concentration of zinc chloride to see if it rescues the cytotoxic effect, which would suggest a zinc-specific mechanism. |
| Incorrect Dosage Calculation | Double-check all calculations for dilutions and final concentrations. Simple errors in calculation can lead to significant deviations from the intended dose. |
Data Presentation
As specific IC50 values for this compound across a range of cell lines are not publicly available, researchers should generate their own dose-response data. The following table is a template for presenting such data.
Table 1: In-Vitro Cytotoxicity of this compound in Various Human Cell Lines (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | [Insert experimental value] |
| A549 (Lung Carcinoma) | LDH Release | 48 | [Insert experimental value] |
| Jurkat (T-cell Leukemia) | ATP-based | 48 | [Insert experimental value] |
| Primary Human Keratinocytes | MTT | 48 | [Insert experimental value] |
Experimental Protocols
Detailed Protocol for In-Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile phosphate-buffered saline (PBS).[8] Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[8]
-
Solubilization Solution: Prepare a solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF). Adjust the pH to 4.5.
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of the solubilization solution to each well.[8]
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate for another 1-2 hours at 37°C to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action and Potential for Toxicity
Caption: Mechanism of this compound and its potential impact on cellular pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical workflow for determining the in-vitro cytotoxicity of this compound.
Logical Flow for Troubleshooting Cytotoxicity Assays
Caption: A logical decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Available Technologies - NCI [techtransfer.cancer.gov]
- 4. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Zinc Dysregulation: A Perspective on Zinc Homeostasis as an Etiological Factor in the Development and Progression of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of SAMT-247 in the Presence of Seminal Fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SAMT-247, a promising anti-viral agent, particularly in experimental settings involving seminal fluid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges and ensure the robust evaluation of this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 2-mercaptobenzamide thioester that acts as a potent antiviral agent. Its primary mechanism of action involves targeting the viral nucleocapsid protein NCp7.[1][2] Specifically, this compound causes the ejection of zinc from the zinc finger domains of NCp7, which is crucial for viral RNA encapsidation and the formation of mature, infectious viral particles.[3][2] This disruption ultimately leads to the production of non-infectious viral particles.
Q2: How does seminal fluid affect the efficacy of antiviral drugs?
A2: Seminal fluid is a complex biological matrix that can significantly impact the effectiveness of some antiviral agents. A key factor is the presence of semen-derived amyloid fibrils, such as SEVI (Semen-derived Enhancer of Virus Infection), which are formed from fragments of proteins like prostatic acidic phosphatase (PAP) and semenogelins.[4][5][6][7] These amyloid fibrils can capture viral particles and promote their attachment to target cells, thereby enhancing viral infection by several orders of magnitude.[4][6] This enhancement can counteract the inhibitory effects of some microbicides.
Q3: Is the efficacy of this compound affected by the presence of seminal fluid?
A3: Studies have shown that the anti-HIV-1 activities of zinc finger inhibitors, the class of compounds to which this compound belongs, are not significantly affected by the presence of seminal plasma. This suggests that this compound may retain its efficacy even in the complex environment of seminal fluid, making it a promising candidate for a topical microbicide.
Q4: What are the key components of seminal fluid that I should be aware of in my experiments?
A4: Seminal plasma contains a wide range of components that could potentially interact with experimental compounds. These include a high concentration of proteins (35-55 mg/mL), various ions such as zinc, calcium, magnesium, and potassium, and organic molecules like fructose and citric acid.[8][9] The pH of seminal plasma is typically slightly alkaline, ranging from 7.2 to 8.0.[10] Researchers should consider the potential for these components to chelate or otherwise interact with the compound of interest.
Data Presentation
Table 1: Quantitative Composition of Human Seminal Plasma Proteins
| Protein Category | Concentration Range (mg/mL) | Key Functions |
| Semenogelins (I and II) | 15 - 30 | Form the primary structural components of the semen coagulum. |
| Prostatic Acid Phosphatase (PAP) | 1 - 2 | Precursor to SEVI amyloid fibrils. |
| Prostate-Specific Antigen (PSA) | 0.5 - 2 | A serine protease that liquefies the semen coagulum. |
| Albumin | 5 - 10 | Maintains osmotic pressure and binds various molecules. |
| Immunoglobulins (IgG, IgA) | 0.1 - 0.5 | Provide immune defense. |
| Various enzymes and protease inhibitors | Variable | Involved in coagulation, liquefaction, and protection against pathogens. |
Note: Concentrations can vary significantly between individuals.
Table 2: Ionic Composition of Human Seminal Plasma
| Ion | Concentration Range | Potential Role in Drug Interaction |
| Zinc (Zn²⁺) | 2.5 - 25.7 mg% (approximately 0.38 - 3.93 mM)[6] | High concentration could potentially compete with viral zinc finger targets for binding to zinc ejectors, though studies suggest this is not a major issue for compounds like this compound. |
| Calcium (Ca²⁺) | 2.5 - 4.5 mM[10] | Involved in numerous cellular processes and could potentially interact with certain drug formulations. |
| Magnesium (Mg²⁺) | 2.0 - 5.0 mM | Can influence enzymatic activities and cellular functions. |
| Sodium (Na⁺) | 120 - 160 mM | Major contributor to osmotic pressure. |
| Potassium (K⁺) | 20 - 40 mM | Important for cellular function and membrane potential. |
| Chloride (Cl⁻) | 40 - 70 mM | Key anion for maintaining electrochemical balance. |
Note: Concentrations are approximate and can vary. Data compiled from multiple sources.[11][12][13]
Experimental Protocols
Protocol 1: In Vitro Viral Inactivation Assay in the Presence of Seminal Fluid (Adapted from TZM-bl Assay)
Objective: To determine the efficacy of this compound in neutralizing a virus in the presence of human seminal plasma.
Materials:
-
This compound stock solution
-
TZM-bl reporter cell line
-
Viral stock (e.g., HIV-1)
-
Pooled human seminal plasma (screened for pathogens and cytotoxicity)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Preparation of Seminal Plasma: Thaw pooled human seminal plasma at room temperature and clarify by centrifugation at 10,000 x g for 10 minutes to remove cellular debris. Use the supernatant for the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium.
-
Virus-Seminal Plasma-Compound Incubation:
-
In a separate 96-well plate, mix the viral stock with seminal plasma to achieve a final concentration of 10-25% seminal plasma (v/v).
-
Add the serially diluted this compound to the virus-seminal plasma mixture.
-
Incubate for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Remove the culture medium from the cells and add the pre-incubated virus-seminal plasma-compound mixture to the cells.
-
-
Incubation and Readout:
-
Incubate the infected cells for 48 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus-seminal plasma control (no compound). Determine the IC₅₀ value.
Protocol 2: Assessment of this compound Stability in Seminal Plasma
Objective: To evaluate the stability of this compound in human seminal plasma over time.
Materials:
-
This compound
-
Pooled human seminal plasma
-
Acetonitrile
-
Internal standard (a structurally similar compound not expected to be present in the sample)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a solution of this compound in seminal plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding 3 volumes of cold acetonitrile containing the internal standard to the aliquot.
-
Vortex and centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) of this compound in seminal plasma.
-
Troubleshooting Guides
| Problem | Probable Cause(s) | Solution(s) |
| High variability in viral infectivity assays | - Inconsistent thawing and handling of seminal plasma. - Lot-to-lot variation in seminal plasma pools. - Pipetting errors. | - Thaw seminal plasma rapidly and use immediately; avoid repeated freeze-thaw cycles. - Qualify each new lot of seminal plasma for its effect on viral infectivity before use in large-scale experiments. - Use calibrated pipettes and ensure proper mixing. |
| Reduced apparent efficacy of this compound | - Degradation of this compound in the assay medium. - Non-specific binding of this compound to proteins in seminal plasma. - Suboptimal assay conditions (e.g., incorrect pH). | - Assess the stability of this compound in seminal plasma using the protocol provided. - While zinc finger inhibitors are reported to be less affected, consider performing control experiments with varying concentrations of seminal plasma. - Ensure the final pH of the assay mixture is within the optimal range for both the virus and the compound. |
| Cytotoxicity observed in cell cultures | - Inherent cytotoxicity of the seminal plasma pool. - High concentration of the test compound. | - Screen different seminal plasma pools for low cytotoxicity before use. - Reduce the final concentration of seminal plasma in the assay (e.g., to 10% or lower). - Determine the cytotoxic concentration of this compound in the absence of seminal fluid to establish a non-toxic working range. |
| Inconsistent results in drug stability assay | - Inefficient protein precipitation. - Matrix effects in LC-MS/MS analysis. | - Optimize the protein precipitation step (e.g., try different organic solvents or ratios). - Use a stable isotope-labeled internal standard to correct for matrix effects. - Perform a matrix effect evaluation during method development. |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: SEVI-mediated enhancement of HIV-1 infection.
Caption: Workflow for in vitro efficacy testing.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semen-derived amyloid fibrils drastically enhance HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides Released by Physiological Cleavage of Semen Coagulum Proteins Form Amyloids that Enhance HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. The Surprising Role of Amyloid Fibrils in HIV Infection [mdpi.com]
- 8. Large-scale and high-confidence proteomic analysis of human seminal plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Human Seminal Plasma Proteome: An Unexplored Gold Mine of Biomarker for Male Infertility and Male Reproduction Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seminal Plasma pH, Inorganic Phosphate, Total and Ionized Calcium Concentrations In The Assessment of Human Spermatozoa Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cation composition of the seminal plasma and prostatic fluid and its correlation to semen quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
Validation & Comparative
SAMT-247: A Novel Antiviral Candidate - A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antiviral efficacy of SAMT-247, a novel investigational compound, against established antiretroviral agents. The data presented is compiled from published preclinical studies and is intended to offer an objective overview for researchers and professionals in the field of drug development.
Executive Summary
This compound, a 2-mercaptobenzamide thioester, demonstrates a unique mechanism of action by targeting the HIV-1 nucleocapsid protein (NCp7), a highly conserved viral protein, leading to zinc ejection and inhibition of viral replication.[1] Preclinical studies in a rhesus macaque model have shown potent prophylactic efficacy of a topical this compound gel in preventing vaginal simian immunodeficiency virus (SIV) infection.[1][2] This guide compares the available preclinical data for this compound with that of three widely-used antiretroviral drugs: Tenofovir, Emtricitabine, and Dolutegravir. While direct comparative studies are limited, this guide aims to provide a structured overview based on existing literature to inform future research and development.
Data Presentation
In Vitro Antiviral Activity
The following table summarizes the in vitro 50% inhibitory concentration (IC50) of this compound and comparator drugs against HIV-1. It is important to note that assay conditions, cell types, and virus strains can vary between studies, affecting direct comparability.
| Compound | Virus Strain(s) | Cell Line | IC50 | Reference |
| This compound | HIV-1 (multidrug resistant isolates) | - | Efficacious in inhibiting several strains | [1] |
| Tenofovir | SIVmac251 | - | - | Data not available in searched results |
| Emtricitabine | SIV/HIV | - | - | Data not available in searched results |
| Dolutegravir | SIVmac251 | - | - | Data not available in searched results |
In Vivo Prophylactic Efficacy in Rhesus Macaques
The table below outlines the in vivo efficacy of this compound and comparator drugs in preventing SIV/SHIV infection in rhesus macaques. The experimental protocols, including drug formulation, dose, route of administration, and viral challenge, are critical for interpreting these results.
| Compound | Formulation & Dose | Route of Administration | Challenge Virus & Dose | Efficacy | Reference |
| This compound | 0.8% gel | Intravaginal | 15 weekly low-dose SIVmac251 | 10 out of 12 macaques protected | [1][2] |
| Tenofovir | 1% gel | Intrarectal | 20 MID50 SIVmac251/32H | 8 out of 9 macaques protected or had modified virus outcomes | [3] |
| Tenofovir/ Emtricitabine | Oral; 22 mg/kg TDF & 20 mg/kg FTC | Oral | Weekly low-dose SHIV | 87% protection against rectal SHIV infection | [4] |
| Dolutegravir | 2.5 mg/kg | Subcutaneous | SIVmac251 | Reduction in viremia of 0.8 to 3.5 log RNA copies/ml plasma within 4 weeks of treatment |
Experimental Protocols
This compound In Vivo Prophylaxis Study in Rhesus Macaques[1]
-
Animal Model: Female Indian rhesus macaques.
-
Drug Formulation: 0.8% this compound formulated in a hydroxyethyl cellulose (HEC) gel.
-
Dosing and Administration: 2 mL of the gel was administered intravaginally 3 hours prior to each viral challenge.
-
Viral Challenge: Macaques were challenged weekly with a low dose of SIVmac251 for up to 15 weeks.
-
Efficacy Endpoint: Prevention of SIV infection, as determined by plasma viral load measurements.
Tenofovir Gel In Vivo Prophylaxis Study in Rhesus Macaques[3]
-
Animal Model: Indian rhesus macaques.
-
Drug Formulation: 1% Tenofovir gel.
-
Dosing and Administration: Gel was administered per rectum up to 2 hours prior to virus challenge.
-
Viral Challenge: Intrarectal challenge with 20 median rectal infectious doses (MID50) of SIVmac251/32H.
-
Efficacy Endpoint: Prevention of SIV infection, assessed by virus isolation from peripheral blood mononuclear cells (PBMC), quantitative proviral DNA load in PBMC, plasma viral RNA (vRNA) load, and SIV-specific serum antibodies.
Tenofovir/Emtricitabine Oral Prophylaxis Study in Rhesus Macaques[5][6]
-
Animal Model: Rhesus macaques.
-
Drug Formulation: Oral administration of Tenofovir Disoproxil Fumarate (TDF) and Emtricitabine (FTC).
-
Dosing and Administration: Daily oral doses of 22 mg/kg TDF and 20 mg/kg FTC.
-
Viral Challenge: Repeated weekly low-dose rectal challenges with SHIV.
-
Efficacy Endpoint: Prevention of SHIV infection, determined by plasma viral load.
Mechanism of Action & Signaling Pathways
This compound: Targeting the HIV-1 Nucleocapsid Protein (NCp7)
This compound's mechanism of action is distinct from currently approved antiretroviral drugs. It targets the highly conserved zinc finger motifs of the HIV-1 nucleocapsid protein (NCp7). By causing the ejection of zinc ions from these motifs, this compound disrupts the structure of NCp7, thereby inhibiting its function in viral RNA encapsidation and the formation of mature, infectious virions.[1]
Caption: Mechanism of action of this compound targeting HIV-1 NCp7.
Comparator Drugs: Mechanisms of Action
-
Tenofovir and Emtricitabine (Nucleoside/Nucleotide Reverse Transcriptase Inhibitors - NRTIs): These drugs are analogs of natural deoxynucleotides. After phosphorylation within the cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. This incorporation leads to chain termination, thus halting the conversion of viral RNA into DNA.
-
Dolutegravir (Integrase Strand Transfer Inhibitor - INSTI): Dolutegravir inhibits the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome. By blocking this step, dolutegravir prevents the establishment of a persistent infection.
Caption: Simplified HIV replication cycle and targets of comparator drugs.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical in vivo evaluation of an antiviral candidate in a macaque model.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of SIV Rectal Transmission and Priming of T Cell Responses in Macaques after Local Pre-exposure Application of Tenofovir Gel | PLOS Medicine [journals.plos.org]
- 4. The predictive value of macaque models of preexposure prophylaxis for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIV Nucleocapsid Inhibitors: SAMT-247 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The HIV nucleocapsid protein (NCp7) is a critical and highly conserved zinc-finger protein essential for multiple stages of the viral lifecycle, making it a prime target for novel antiretroviral therapies. This guide provides a comparative analysis of SAMT-247, a promising NCp7 inhibitor, with other classes of HIV nucleocapsid inhibitors. The data presented herein is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development professionals.
Mechanism of Action: A Tale of Zinc Ejection
HIV-1 NCp7 contains two highly conserved zinc finger domains that are crucial for its function in viral RNA encapsidation and reverse transcription. The primary mechanism of action for many nucleocapsid inhibitors, including this compound, involves the ejection of zinc from these domains, leading to the production of non-infectious viral particles.
This compound belongs to the S-acyl-2-mercaptobenzamide thioester (SAMT) class of compounds. These molecules act as prodrugs that, upon entering the cell, can acylate the cysteine residues within the NCp7 zinc fingers. This covalent modification disrupts the zinc coordination, leading to zinc ejection and the inactivation of the nucleocapsid protein.[1]
Other classes of nucleocapsid inhibitors, such as the pyridinioalkanoyl thioesters (PATEs) and 2,2'-dithiobis(benzamides) (DIBAs), also function as zinc ejectors. PATEs covalently modify cysteine residues in the zinc fingers, leading to zinc ejection, often with a preference for the C-terminal zinc finger.[2][3] DIBAs are thought to induce zinc ejection, which in turn inhibits the maturation of viral proteins and alters the morphology of the viral core.[4]
Quantitative Performance Comparison
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and other selected nucleocapsid inhibitors. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
| Compound Class | Compound | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SAMT | This compound | HIV-1 RF | 3.2 | >100 | >31.25 | [5] |
| SAMT-19 | HIV-1 RF | 2.9 | >100 | >34.48 | [5] | |
| SAMT-89 | HIV-1 RF | 2.1 | >100 | >47.62 | [5] | |
| PATE | Compound 45 | Not Specified | <10 | Not Specified | Not Specified | [6] |
| Compound 47 | Not Specified | <10 | Not Specified | Not Specified | [6] | |
| DIBA | DIBA-1 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Data for different compounds are often generated in different laboratories using various cell lines and assay conditions, making direct comparisons challenging. The data presented here is for illustrative purposes.
Resistance Profile
A significant advantage of targeting the highly conserved NCp7 protein is the high genetic barrier to the development of resistance. Studies with SAMT compounds have shown that it is difficult to select for resistant viral strains in vitro.[1] This is in contrast to inhibitors targeting other viral enzymes like reverse transcriptase and protease, where resistance mutations can emerge more readily.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HIV nucleocapsid inhibitors are provided below.
Antiviral Activity Assay (p24 Antigen ELISA)
This assay determines the concentration of an inhibitor required to suppress viral replication by 50% (EC50).
Methodology:
-
Cell Plating: Seed susceptible cells (e.g., TZM-bl or MT-2 cells) in a 96-well plate at a predetermined density and incubate overnight.[7]
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Infection: Remove the culture medium from the cells and add the diluted inhibitor. Subsequently, add a known amount of HIV-1 virus stock to each well. Include control wells with virus but no inhibitor and cells with no virus or inhibitor.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial or in-house ELISA kit according to the manufacturer's protocol.[8][9][10] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity and calculate the percentage of viral inhibition for each inhibitor concentration relative to the no-inhibitor control. The EC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Plating: Seed the same type of cells used in the antiviral assay in a 96-well plate at the same density.[11]
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Cell Treatment: Add the diluted inhibitor to the wells. Include control wells with cells and medium but no inhibitor.
-
Incubation: Incubate the plates for the same duration as the antiviral activity assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Resistance Selection Assay
This assay is designed to determine the potential for the virus to develop resistance to an inhibitor.
Methodology:
-
Initial Infection: Infect a culture of susceptible cells (e.g., MT-2 or MT-4 cells) with a wild-type HIV-1 strain in the presence of the inhibitor at a concentration close to its EC50.[15]
-
Serial Passage: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen levels). When viral replication is detected, harvest the virus-containing supernatant and use it to infect fresh cells.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the subsequent passages. This selective pressure encourages the growth of any viral variants that may have mutations conferring resistance.
-
Genotypic Analysis: After several passages, or when the virus is able to replicate at significantly higher inhibitor concentrations, isolate the viral RNA from the culture supernatant.
-
Sequencing: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the target protein (in this case, the gag gene encoding NCp7). Sequence the amplified DNA to identify any mutations that have arisen.
-
Phenotypic Analysis: To confirm that the identified mutations confer resistance, introduce them into a wild-type viral clone using site-directed mutagenesis. Then, perform an antiviral activity assay to compare the susceptibility of the mutant virus to the wild-type virus. A significant increase in the EC50 for the mutant virus indicates resistance.[16]
Conclusion
This compound and other nucleocapsid inhibitors that function through zinc ejection represent a promising class of antiretroviral drugs with a high barrier to resistance. While direct comparative data is still emerging, the available information suggests that these compounds exhibit potent antiviral activity with low cytotoxicity. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel HIV inhibitors. Further research focusing on head-to-head comparisons of different nucleocapsid inhibitor classes will be crucial for advancing the most promising candidates toward clinical development.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of HIV-1 nucleocapsid protein P7 by pyridinioalkanoyl thioesters. Characterization of reaction products and proposed mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Effects of an Anti-Human Immunodeficiency Virus Nucleocapsid Inhibitor on Virus Morphology and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and biological properties of amino acid amide ligand-based pyridinioalkanoyl thioesters as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv-forschung.de [hiv-forschung.de]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hanc.info [hanc.info]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of SAMT-247 and Tenofovir Gel for HIV Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct topical microbicides for HIV prevention: SAMT-247, a novel nucleocapsid inhibitor, and tenofovir gel, a well-studied nucleotide reverse transcriptase inhibitor. This analysis is based on available preclinical and clinical data to inform future research and development in the field of HIV prevention.
Executive Summary
This compound and tenofovir gel represent two different mechanistic approaches to preventing the sexual transmission of HIV. Tenofovir gel, the more clinically advanced of the two, has demonstrated variable efficacy in large-scale human trials, with adherence being a critical factor for success. In contrast, this compound has shown potent protection in preclinical macaque models, targeting a different stage of the viral lifecycle. While direct comparative clinical data is not available, this guide synthesizes the existing evidence to highlight the key characteristics, performance metrics, and experimental foundations of each candidate.
Mechanism of Action
This compound: A Novel Approach Targeting the HIV Nucleocapsid Protein (NCp7)
This compound is a 2-mercaptobenzamide thioester that uniquely targets the HIV nucleocapsid protein NCp7.[1][2] NCp7 is a small, basic protein that contains two zinc finger domains, which are crucial for the proper folding and packaging of viral RNA into new virions.[1][2] this compound acts by causing the ejection of zinc from these domains, which inactivates the nucleocapsid and leads to the production of immature, non-infectious viral particles.[1][2] This mechanism of action is distinct from reverse transcriptase inhibitors and offers a potential advantage against drug-resistant viral strains.[1]
Tenofovir Gel: A Nucleotide Reverse Transcriptase Inhibitor (NRTI)
Tenofovir is an adenosine nucleoside monophosphate analogue that inhibits the HIV-1 reverse transcriptase enzyme.[3] After intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP), it competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain.[4][5][6][7] Once incorporated, TFV-DP acts as a chain terminator, preventing the completion of viral DNA synthesis and thus halting viral replication.[4][5][7]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and tenofovir gel. It is crucial to note that the data for this compound is derived from preclinical studies in rhesus macaques, while the data for tenofovir gel comes from human clinical trials.
Table 1: Efficacy Data
| Parameter | This compound (0.8% Gel) | Tenofovir (1% Gel) | Study Population | Reference |
| Protection Rate | 10 out of 12 macaques remained uninfected after 15 weekly low-dose SIV challenges. | 39% overall reduction in HIV acquisition. | Rhesus Macaques | [1][2] |
| 54% reduction in HIV acquisition with high adherence (>80%). | Human Females (CAPRISA 004) | [8] | ||
| No significant reduction in HIV acquisition. | Human Females (FACTS 001) | [3] | ||
| Incidence Rate | Not applicable (preclinical) | 5.6 per 100 woman-years (Tenofovir arm) vs. 9.1 per 100 woman-years (Placebo arm) | Human Females (CAPRISA 004) | [8] |
| 4.0 per 100 woman-years (Tenofovir arm) vs. 4.0 per 100 woman-years (Placebo arm) | Human Females (FACTS 001) | [3] |
Table 2: Safety and Tolerability
| Parameter | This compound | Tenofovir Gel | Study Population | Reference |
| Adverse Events | No significant adverse events reported in preclinical studies. | No increase in overall adverse event rates compared to placebo. No tenofovir resistance in seroconverters. | Human Females (CAPRISA 004) | [8] |
| No product-related serious adverse events. Moderate intensity side effects (hypophosphatemia, genital symptoms, elevated liver enzymes) were more frequent than placebo. | Human Females (FACTS 001) | [9] |
Experimental Protocols
This compound Preclinical Efficacy Study in Rhesus Macaques
-
Study Design: A preclinical challenge study involving female rhesus macaques to evaluate the protective efficacy of a 0.8% this compound gel against repeated low-dose intravaginal SIVmac251 challenges.[1][2]
-
Treatment Groups:
-
Challenge Protocol: Macaques were challenged intravaginally with weekly low-doses of SIVmac251. The gel (this compound or placebo) was administered 3 hours prior to each viral challenge.[1][2] A total of 15 challenges were performed.[1][2]
-
Endpoint: The primary endpoint was the number of SIV infections in each group, determined by plasma viral load detection.[2]
Tenofovir Gel Clinical Trials (CAPRISA 004 and FACTS 001)
-
Study Design: Phase IIb/III, double-blind, randomized, placebo-controlled trials to assess the effectiveness and safety of 1% tenofovir gel for the prevention of HIV infection in women.[8][10][11][12]
-
Participants: Sexually active, HIV-negative women aged 18-40 years in South Africa.[8][10]
-
Intervention:
-
Dosing Regimen (BAT-24): Participants were instructed to insert one dose of gel within 12 hours before and a second dose within 12 hours after sexual intercourse.[11][13]
-
Follow-up: Monthly visits for HIV testing, safety assessments, and collection of data on sexual behavior and gel adherence for up to 30 months.[8][10]
Visualizations
Caption: Mechanisms of Action for this compound and Tenofovir Gel.
Caption: Comparative Experimental Workflows.
Conclusion
This compound and tenofovir gel represent valuable but distinct avenues in the quest for an effective topical microbicide for HIV prevention. Tenofovir gel, despite its inconsistent clinical trial results, has provided crucial insights into the challenges of adherence and the potential for pre-exposure prophylaxis. Its mechanism of action is well-understood and targets a clinically validated step in the HIV lifecycle.
This compound, with its novel mechanism of targeting the HIV nucleocapsid protein, offers a promising alternative that may circumvent existing drug resistance issues. The potent protection observed in preclinical macaque studies is encouraging and warrants further investigation in human clinical trials. Future research should focus on a head-to-head comparison of these and other microbicide candidates in well-designed clinical trials, with a strong emphasis on understanding and improving user adherence. The development of long-acting formulations for both types of inhibitors could also be a critical step forward in enhancing their prophylactic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir-Based Microbicides Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effectiveness and safety of tenofovir gel, an antiretroviral microbicide, for the prevention of HIV infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir-Based Microbicides Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. Effectiveness and Safety of Tenofovir Gel, an Antiretroviral Microbicide, for the Prevention of HIV Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAPRISA 004 - Wikipedia [en.wikipedia.org]
- 12. DSpace [infospace.mrc.ac.za]
- 13. stacks.cdc.gov [stacks.cdc.gov]
SAMT-247 Safety Profile in Human Cervical Tissue Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of SAMT-247 in human cervical tissue models, contextualized with other microbicide alternatives. The data presented herein is based on preclinical evaluations of this compound as a topical microbicide for the prevention of HIV infection.
Comparative Safety and Efficacy Overview
This compound, a 2-mercaptobenzamide thioester, has demonstrated a favorable safety profile in preclinical studies, showing a lack of toxicity to human cervical tissue.[1][2] Its primary mechanism of action is as an antiviral agent, specifically targeting the HIV-1 nucleocapsid protein NCp7.[1][2] This contrasts with some first-generation microbicides like Nonoxynol-9, which have been associated with cervical tissue irritation and inflammation.[3][4]
The following table summarizes the available data on the cytotoxicity of this compound and provides a qualitative comparison with other microbicides.
| Compound | Target | Reported Effect on Cervical Tissue | Primary Mechanism of Action | Supporting Data |
| This compound | HIV-1 Nucleocapsid Protein NCp7 | Lacks toxicity to human cervical tissue.[1][2] | Causes zinc ejection from NCp7, leading to the production of immature, non-infectious viral particles.[1][2] | Preclinical studies in human cervical explant models and in vivo macaque models.[1][5] |
| Placebo Gel (HEC) | N/A | No adverse effects reported. Used as a negative control in this compound studies.[1] | Inert vehicle for drug delivery. | Preclinical and clinical studies.[1] |
| Nonoxynol-9 (N-9) | Viral and Cellular Membranes | Associated with epithelial disruption, irritation, and inflammation of the cervix and vagina.[3][4] | A surfactant that disrupts lipid membranes, leading to non-specific cell lysis.[4] | Multiple clinical trials.[3][4] |
| Tenofovir Gel | HIV Reverse Transcriptase | Generally well-tolerated with a good safety profile.[4][6] | A nucleotide reverse transcriptase inhibitor that blocks viral replication.[4] | Phase III clinical trials (e.g., CAPRISA 004, FACTS 001).[4] |
Experimental Protocols
The safety and efficacy of this compound and other microbicides are evaluated using established in vitro and ex vivo models. Below are detailed methodologies for key experiments.
Human Cervical Explant Culture for Toxicity and Efficacy Testing
This ex vivo model is crucial for assessing the effects of topical microbicides on intact human cervical tissue.
Objective: To evaluate the tissue toxicity and anti-HIV-1 efficacy of a candidate microbicide.
Methodology:
-
Tissue Preparation: Fresh human cervical tissue is obtained from biopsies or surgical procedures. The tissue is dissected into smaller explants (e.g., 4-mm diameter).[7]
-
Culture Setup: The explants are placed in a transwell insert with the epithelial side facing upwards, exposed to the air-liquid interface. The stromal side is submerged in culture medium.[7][8]
-
Microbicide Application: The candidate microbicide, such as a gel formulation of this compound, is applied directly to the apical epithelial surface of the explant. A placebo gel is applied to control tissues.[7]
-
Incubation: The explants are incubated for a specified period (e.g., overnight).[7][9]
-
Toxicity Assessment:
-
MTT Assay: After incubation, the tissue viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically. A decrease in formazan production in treated tissues compared to controls indicates cytotoxicity.[7][9]
-
Histological Analysis: Explants are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe any morphological changes, such as epithelial sloughing, inflammation, or cell death.[7][8]
-
-
Efficacy Assessment (for antiviral agents):
-
Viral Challenge: For efficacy testing, explants are co-treated with the microbicide and a known amount of HIV-1.[7]
-
p24 Antigen Assay: The culture supernatant is collected over time and the level of HIV-1 p24 antigen is measured by ELISA to quantify viral replication. A reduction in p24 levels in the treated group compared to the control group indicates antiviral activity.[7]
-
In Vitro Cytotoxicity Assay using Cervical Cell Lines
This method provides a high-throughput screening of the cytotoxic potential of a compound on cervical epithelial cells.
Objective: To determine the concentration at which a compound reduces the viability of cervical cell lines by 50% (CC50).
Methodology:
-
Cell Culture: Human cervical cell lines (e.g., HeLa, VK2/E6E7) are cultured in appropriate media and conditions.[10][11]
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).[10]
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT, MTS, or a luminescent assay that measures ATP levels (e.g., CellTiter-Glo).[10]
-
Data Analysis: The results are used to calculate the CC50 value, which represents the potency of the compound in causing cell death.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for evaluating microbicide toxicity.
Caption: Mechanism of action of this compound on the HIV-1 nucleocapsid protein.
Caption: Experimental workflow for assessing microbicide toxicity in cervical explants.
Conclusion
The available preclinical data strongly indicate that this compound is non-toxic to human cervical tissue, a critical characteristic for a topical microbicide. Its specific antiviral mechanism of action, targeting the HIV-1 nucleocapsid protein, distinguishes it from earlier, less specific microbicides that were associated with adverse effects on the cervical epithelium. Further clinical trials are necessary to confirm these safety findings in a broader human population. This guide highlights the importance of rigorous preclinical safety and toxicity evaluations, utilizing models such as the human cervical explant culture, in the development of safe and effective topical microbicides.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Microbicides in HIV Prevention: State of the Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Long-Term Safety and Toxicity of SAMT-247: A Comparative Guide
In the landscape of HIV prevention strategies, topical microbicides represent a critical, user-controlled option. Among the promising candidates is SAMT-247, a novel compound that targets the HIV-1 nucleocapsid protein NCp7. This guide provides a comparative overview of the long-term safety and toxicity profile of this compound, contextualized with data from other notable microbicide candidates. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound, a 2-mercaptobenzamide thioester, has demonstrated potent efficacy in preclinical macaque models, preventing SIV infection with high success rates. Its mechanism of action, which involves the ejection of zinc from the HIV-1 nucleocapsid protein NCp7, is a novel approach that disrupts viral replication. While published literature frequently cites the low toxicity of the SAMT class of compounds and encourages the progression of this compound to human clinical trials, detailed quantitative data from long-term, GLP-compliant preclinical toxicology studies are not publicly available.[1] This guide, therefore, presents the available safety information for this compound, primarily derived from efficacy studies, and contrasts it with the more extensively documented preclinical and clinical safety profiles of other microbicides, such as Tenofovir gel, Dapivirine ring, BufferGel, and PRO 2000 gel.
Comparative Safety and Toxicity Profiles
Due to the absence of specific quantitative preclinical toxicology data for this compound in the public domain, a direct numerical comparison is not feasible. The following table summarizes the available safety information for this compound and its comparators, drawing from both preclinical animal studies and clinical trial findings for the latter.
| Product | Active Ingredient | Mechanism of Action | Key Preclinical Safety Findings (Animal Models) | Key Clinical Safety Findings (Human Trials) |
| This compound | 2-mercaptobenzamide thioester | HIV-1 Nucleocapsid (NCp7) inhibitor (zinc ejector) | Stated to lack toxicity to human cervical tissue in vitro; well-tolerated in macaque efficacy studies with no reported systemic toxicity.[1] | Not yet in human clinical trials. |
| Tenofovir Gel | Tenofovir (NtRTI) | Nucleotide reverse transcriptase inhibitor | Well-tolerated in animal models; some transient reduction in epithelial monolayer integrity in explant cultures, likely due to hyperosmolar formulation.[2] | Generally safe and well-tolerated in multiple clinical trials.[3][4] Some studies reported slightly more mild gastrointestinal symptoms compared to placebo.[3] |
| Dapivirine Ring | Dapivirine (NNRTI) | Non-nucleoside reverse transcriptase inhibitor | Preclinical studies supported its advancement to clinical trials.[5] | Found to be well-tolerated with long-term use in large-scale Phase III trials, with an adverse event profile similar to placebo.[6] |
| BufferGel | Carbopol 974P | Maintains acidic vaginal pH | No systemic or mucosal toxicity observed in rabbit models.[7][8] | Well-tolerated in clinical studies, with toxicity profiles similar to no product and lower than detergent-based microbicides.[7][9] Most common adverse events were mild to moderate irritative genitourinary symptoms.[9] |
| PRO 2000 Gel | Naphthalene sulfonate polymer | HIV entry inhibitor | Found to be safe in preclinical evaluations, supporting clinical development.[10][11] | Generally well-tolerated in Phase I and III trials, with a similar adverse event profile to placebo.[11][12][13] The 0.5% concentration was better tolerated than the 4% concentration.[12] No evidence of systemic absorption.[14] |
Experimental Protocols
Standard preclinical toxicology programs for topical microbicides are guided by regulatory agencies like the U.S. Food and Drug Administration (FDA). These studies are designed to assess both local and systemic toxicity.
Repeated-Dose Vaginal Irritation and Systemic Toxicity Study (Rabbit Model)
-
Objective: To evaluate the local tolerance at the site of application and to assess potential systemic toxicity after repeated daily administration.
-
Animal Model: Sexually mature female New Zealand White rabbits are often used due to their well-characterized reproductive physiology and sensitivity to vaginal irritants.
-
Methodology:
-
Groups: Typically includes a control group (placebo gel), a low-dose, a mid-dose, and a high-dose group receiving the active microbicide formulation.
-
Administration: A specified volume of the gel is administered intravaginally daily for a defined period (e.g., 14 or 28 days).
-
Observations: Animals are monitored daily for clinical signs of toxicity. Local irritation is scored using a standardized system (e.g., Draize scoring) that assesses erythema and edema. Body weight and food consumption are also monitored.
-
Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The vagina and other reproductive tract tissues are examined microscopically for signs of irritation, inflammation, or other pathological changes. Systemic organs are also evaluated. Blood samples are collected for hematology and clinical chemistry analysis.[15][16]
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potential of the microbicide to damage or kill cells of the vaginal and cervical epithelium.
-
Cell Models: Human vaginal and cervical epithelial cell lines (e.g., VK2/E6E7, HeLa) or primary human keratinocytes.
-
Methodology:
-
Cells are cultured in multi-well plates and exposed to a range of concentrations of the microbicide.
-
After a specified incubation period, cell viability is assessed using assays such as the MTT or XTT assay, which measure mitochondrial activity.
-
The concentration that reduces cell viability by 50% (CC50) is calculated.
-
Genotoxicity Assays
-
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests is typically required:
-
Ames Test: A bacterial reverse mutation assay to detect gene mutations.
-
In vitro chromosomal aberration test: In mammalian cells (e.g., Chinese hamster ovary cells) to assess for chromosomal damage.
-
In vivo micronucleus test: In rodents (e.g., mice) to evaluate chromosomal damage in hematopoietic cells.[17]
-
Mechanism of Action and Experimental Workflow
This compound Mechanism of Action
This compound's primary antiviral activity stems from its ability to disrupt the function of the HIV-1 nucleocapsid protein NCp7. NCp7 contains two highly conserved zinc finger domains that are crucial for the proper packaging of viral RNA into new virions. This compound acts as a zinc ejector, removing the zinc ions from these domains. This leads to the misfolding of NCp7, rendering it inactive and resulting in the production of immature, non-infectious viral particles.
Caption: Mechanism of this compound action on HIV-1 NCp7.
Preclinical Toxicology Experimental Workflow
The workflow for evaluating the preclinical safety of a topical microbicide like this compound follows a structured path from in vitro assessments to in vivo animal studies before consideration for human trials.
Caption: General workflow for preclinical toxicology of a topical microbicide.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising Prevention Approaches: Tenofovir Gel and Prophylactic use of Antiretroviral Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Tenofovir Gel, an Antiretroviral Microbicide, for the Prevention of HIV Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepwatch.org [prepwatch.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety and tolerability of BufferGel, a novel vaginal microbicide, in women in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRO-2000, an antimicrobial gel for the potential prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. A phase I study of a novel potential intravaginal microbicide, PRO 2000, in healthy sexually inactive women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thebodypro.com [thebodypro.com]
- 14. Direct measurement of in-vivo vaginal microbicide levels of PRO 2000 achieved in a human safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Local tolerance and systemic toxicity of single and repeated intramuscular administrations of two different formulations of the RTS,S malaria candidate vaccine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repeated Dose Toxicity Study and Developmental and Reproductive Toxicology Studies of a Respiratory Syncytial Virus Candidate Vaccine in Rabbits and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recommendations for the Nonclinical Development of Topical Microbicides for Prevention of HIV Transmission: An Update [natap.org]
Head-to-Head Comparison of SAMT Compounds in Antiviral Assays: A Guide for Researchers
An objective analysis of S-Adenosyl-L-Methionine-dependent Methyltransferase (SAMT) inhibitors, detailing their comparative efficacy in antiviral assays. This guide provides supporting experimental data, detailed protocols, and visualizations to aid researchers and drug development professionals in their evaluation of these promising antiviral agents.
S-Adenosyl-L-Methionine (SAM)-dependent methyltransferases (MTases) have emerged as critical targets for the development of broad-spectrum antiviral drugs.[1] These enzymes play a crucial role in the replication of many viruses, including coronaviruses, by catalyzing the transfer of a methyl group from SAM to viral RNA or proteins. This methylation is often essential for viral RNA stability, translation, and evasion of the host's immune response.[2][3] Inhibitors of these viral MTases, known as SAMT compounds, therefore represent a promising class of antiviral therapeutics.
This guide provides a head-to-head comparison of several SAMT compounds based on available data from in vitro antiviral assays. We present a summary of their quantitative performance, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows.
Comparative Performance of SAMT Inhibitors
The antiviral efficacy of SAMT compounds is primarily evaluated through their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following table summarizes the performance of notable SAMT compounds against viral methyltransferases and in viral replication assays.
| Compound | Target Virus/Enzyme | Assay Type | IC50 (nM) | EC50 (µM) | Cell Line | Selectivity Notes | Reference |
| DZNep (3-Deazaneplanocin A) | SARS-CoV-2 | Antiviral Assay | - | Not specified | Vero | Broad-spectrum MTase inhibitor | [4] |
| Sinefungin | SARS-CoV-1 nsp16 | Enzymatic Assay | Potent | - | - | Non-selective, also inhibits human MTases | [2] |
| Methylbenzoic acid derivative (2) | SARS-CoV-2 nsp16 | Enzymatic Assay | 8 | - | - | Non-selective, inhibits human glycine N-methyltransferase | [2] |
| Compound 1a | SARS-CoV-2 nsp14 | Enzymatic Assay | Potent | Poor antiviral performance | - | High selectivity toward various human MTases | [5] |
| Compound 1b | SARS-CoV-2 nsp14 | Enzymatic Assay | Potent | Poor antiviral performance | - | High selectivity toward various human MTases | [5] |
| Compound 2a | SARS-CoV-2 nsp14 | Enzymatic Assay | Potent | Poor antiviral performance | - | High selectivity toward various human MTases | [5] |
| Compound 2b | SARS-CoV-2 nsp14 | Enzymatic Assay | Potent | Poor antiviral performance | - | High selectivity toward various human MTases | [5] |
Note: A direct head-to-head comparison in the same study is often unavailable, and assay conditions can vary between different research groups. The data presented here is a compilation from multiple sources to provide a comparative overview.
Signaling Pathway and Mechanism of Action
Viral methyltransferases are key for the modification of the 5' cap of viral RNA. This cap structure is crucial for the virus to be recognized by the host cell's translational machinery and to evade the host's innate immune system. SAMT inhibitors block this process, leading to a decrease in viral protein synthesis and replication.
Caption: Mechanism of action of SAMT inhibitors on the viral life cycle.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antiviral compounds. Below are detailed methodologies for key assays used to determine the efficacy of SAMT inhibitors.
Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of a purified viral methyltransferase enzyme.
Materials:
-
Purified recombinant viral methyltransferase (e.g., SARS-CoV-2 nsp14 or nsp16).
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Unmethylated RNA substrate (e.g., GpppA-RNA).
-
SAMT inhibitor compounds at various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM MgCl₂).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified viral methyltransferase, and the RNA substrate.
-
Add serial dilutions of the SAMT inhibitor compound to the reaction mixture. Include a no-inhibitor control.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical enzymatic inhibition assay.
Cell-Based Antiviral Assay (EC50 Determination)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
SAMT inhibitor compounds at various concentrations.
-
Cell culture medium and supplements.
-
Assay for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or a reporter virus assay).
Procedure:
-
Seed host cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the SAMT inhibitor compound for a specified pre-incubation period. Include a no-compound control.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify the extent of viral replication in each well using a chosen method:
-
Plaque Assay: Overlay cells with semi-solid medium, incubate, and then stain to visualize and count plaques (zones of cell death).
-
RT-qPCR: Extract total RNA from the cells and quantify the amount of viral RNA relative to a housekeeping gene.
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.
-
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cell line used in the antiviral assay.
-
SAMT inhibitor compounds at the same concentrations used in the antiviral assay.
-
Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content like CellTiter-Glo).
Procedure:
-
Seed cells in multi-well plates as for the antiviral assay.
-
Treat the cells with serial dilutions of the SAMT inhibitor compound.
-
Incubate the cells for the same duration as the antiviral assay.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.
Conclusion
SAMT inhibitors represent a promising avenue for the development of novel antiviral therapies. The data presented in this guide highlights the potential of several compounds to inhibit viral methyltransferases and viral replication. However, challenges such as selectivity against host-cell MTases and cell permeability remain key areas for further research and optimization. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of antiviral drug discovery.
References
- 1. Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Viral Methyltransferases: An Approach to Antiviral Treatment for ssRNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosylmethionine-dependent methyltransferase inhibitor DZNep blocks transcription and translation of SARS-CoV-2 genome with a low tendency to select for drug-resistant viral variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SAMT-247 in SIV Challenge Studies: A Comparative Analysis of Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the S-acyl-2-mercaptobenzamide thioester (SAMT-247), a novel microbicide, in Simian Immunodeficiency Virus (SIV) challenge studies. We examine its efficacy as a standalone pre-exposure prophylaxis (PrEP) agent and in combination with vaccine regimens, presenting key experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of its protective correlates.
Mechanism of Action and Rationale for Use
This compound targets a highly conserved zinc finger motif within the SIV and HIV nucleocapsid protein (NCp7).[1][2] Its primary mechanism involves the ejection of zinc from these motifs, which are critical for viral RNA encapsidation and the formation of mature, infectious viral particles.[1][2][3] This targeted disruption of a fundamental viral process makes this compound a potent inhibitor of viral replication.
Beyond its direct antiviral activity, emerging evidence suggests this compound possesses immunomodulatory properties that may augment vaccine-induced protective responses. By increasing zinc availability, this compound has been shown to enhance natural killer (NK) cell cytotoxicity and monocyte efferocytosis while decreasing T-cell activation, potentially creating a less favorable environment for viral establishment and spread.[4][5]
Comparative Efficacy in SIV Challenge Studies
Preclinical evaluations in rhesus macaque models have demonstrated the potent protective efficacy of this compound against repeated low-dose intravaginal SIV challenges. The following tables summarize the key quantitative outcomes from these studies, comparing this compound as a standalone microbicide versus its use in combination with different vaccine strategies.
Table 1: Protection Against SIVmac251 Challenge
| Treatment Group | Number of Animals | Number Protected / Total | Protection Rate (%) | Key Finding | Reference |
| Microbicide Only (0.8% this compound gel) | 12 | 10 / 12 | 83.3% | Potent protection observed with the microbicide alone. | [1][2] |
| Vaccine + Microbicide | 20 | 16 / 20 | 80% | High level of protection, significantly more effective than vaccination alone. | [2][5] |
| Vaccine Only | 18 | 7 / 18 | 38.9% | Modest protection, did not show a significant delay in acquisition compared to controls in one study. | [2][4] |
| Control (Placebo Gel) | Not specified in all studies | 0 / (Implied Total) | 0% | All control animals became infected. | [1][2] |
Table 2: Impact on Viral Acquisition and Immune Correlates
| Metric | This compound Only | Vaccine + this compound | Vaccine Only | Reference |
| Delay in SIV Acquisition | Not applicable (most remained uninfected) | Significant delay compared to control and vaccine-only groups. | No significant delay compared to controls in some studies. | [1][2] |
| NK Cell Cytotoxicity | Not directly measured | Increased | Baseline | [4][5] |
| Monocyte Efferocytosis | Not directly measured | Increased | Baseline | [4][5] |
| T-Cell Activation | Not directly measured | Decreased | Baseline | [4][5] |
| ADCC Activity | Not applicable | Correlated with the number of challenges needed for infection. | Correlated with the number of challenges needed for infection. | [1] |
Experimental Protocols
A standardized experimental design is crucial for the interpretation and comparison of results across different studies. The following outlines the typical methodology employed in the SIV challenge studies evaluating this compound.
Animal Model and Challenge Virus
-
Animal Model: Adult female rhesus macaques (Macaca mulatta) are the standard model for these studies.
-
Challenge Virus: The studies utilized repeated low-dose intravaginal challenges with SIVmac251, a well-characterized and pathogenic strain of SIV.[1][2]
Treatment and Challenge Regimen
-
Vaccination Phase (for vaccine and combination groups): Animals in the vaccine and vaccine-microbicide groups received a prime-boost vaccination regimen. One such regimen involved mucosal priming with replicating Adenovirus type 5 host range mutant (Ad5hr) SIV recombinants (env/rev, gag, nef) followed by intramuscular boosts with SIV gp120 proteins in an alum adjuvant.[1][2][3]
-
Microbicide Application: A gel formulation of this compound (typically 0.8%) or a placebo gel was administered intravaginally 3 to 4 hours prior to each viral challenge.[1][2][5]
-
Viral Challenge: Following microbicide or placebo application, animals were subjected to weekly low-dose intravaginal challenges with SIVmac251 for up to 15 weeks.[1]
-
Monitoring: Plasma samples were collected weekly to monitor for SIV RNA, with infection being confirmed by viral loads.[1]
Immunological Assays
A variety of immunological assays were employed to identify potential correlates of protection:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: To measure the ability of vaccine-induced antibodies to direct the killing of SIV-infected cells by NK cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay: To assess the capacity of antibodies to promote the engulfment of viral particles or infected cells by phagocytes.
-
Flow Cytometry: Used to phenotype and quantify various immune cell populations (e.g., T-cells, B-cells, NK cells) in blood and mucosal tissues.
-
ELISpot Assay: To measure the frequency of SIV-specific T-cells producing cytokines such as IFN-γ.
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action of this compound targeting the SIV NCp7 protein.
Caption: Generalized experimental workflow for SIV challenge studies of this compound.
Conclusion
This compound demonstrates significant promise as a topical microbicide for the prevention of vaginal SIV transmission. Its high rate of protection as a standalone agent is encouraging for its development as a PrEP option.[1][2] Furthermore, its ability to synergize with vaccination to enhance protection suggests a potential role in combination prevention strategies.[4][5] The dual mechanism of direct viral inhibition and favorable immunomodulation warrants further investigation to fully elucidate the correlates of protection and to optimize its clinical application for HIV prevention.
References
- 1. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An this compound Microbicide Provides Potent Protection against Intravaginal Simian Immunodeficiency Virus Infection of Rhesus Macaques, whereas an Added Vaccine Component Elicits Mixed Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccine plus microbicide effective in preventing vaginal SIV transmission in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
Navigating the Landscape of Antiretroviral Resistance: A Comparative Guide to the Cross-Resistance Profile of SAMT-247
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus (HIV), the emergence of drug-resistant strains presents a formidable challenge to effective long-term therapy. This guide offers a detailed comparison of the novel antiretroviral candidate SAMT-247, a potent inhibitor of the HIV-1 nucleocapsid protein (NCp7), with existing classes of antiretrovirals. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the expected cross-resistance profile of this compound, supported by its unique mechanism of action.
While extensive quantitative cross-resistance data for this compound against a wide panel of specific drug-resistant HIV-1 strains is not yet publicly available, its mechanism targeting the highly conserved NCp7 protein suggests a favorable profile with minimal cross-resistance to other antiretroviral classes.[1][2][3]
Understanding this compound: A Novel Mechanism of Action
This compound belongs to a class of compounds known as 2-mercaptobenzamide thioesters.[4] Its antiviral activity stems from a unique mechanism that targets the HIV-1 nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are crucial for multiple stages of the viral replication cycle, including reverse transcription and viral particle assembly. This compound acts as a "zinc ejector," disrupting the zinc finger structures of NCp7 and rendering the protein non-functional.[2][4] This mode of action is distinct from all currently approved classes of antiretroviral drugs, which target viral enzymes like reverse transcriptase, protease, and integrase, or viral entry mechanisms.
Expected Cross-Resistance Profile of this compound
Due to its unique target and mechanism, this compound is anticipated to retain activity against HIV-1 strains that have developed resistance to other antiretroviral drug classes. The high conservation of the NCp7 zinc finger domains makes them a difficult target for the virus to mutate without compromising its own viability, suggesting a high barrier to the development of resistance to this compound itself.[1][3]
Table 1: Predicted Cross-Resistance Profile of this compound with Other Antiretroviral Classes
| Antiretroviral Class | Target | Common Resistance Mutations | Expected this compound Activity |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Reverse Transcriptase | M184V, K65R, Thymidine Analog Mutations (TAMs) | Active |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Reverse Transcriptase | K103N, Y181C, G190A | Active |
| Protease Inhibitors (PIs) | Protease | M46I/L, I54V/L, V82A/F/T, I84V, L90M | Active |
| Integrase Strand Transfer Inhibitors (INSTIs) | Integrase | N155H, Q148H/K/R, G140S | Active |
| Entry Inhibitors (e.g., CCR5 antagonists, Fusion inhibitors) | gp120, gp41 | (Specific to inhibitor) | Active |
This table is based on the distinct mechanism of action of this compound and qualitative reports of its activity against multi-drug resistant HIV-1 isolates. Specific quantitative data from head-to-head comparative studies is limited.
Experimental Protocols
To rigorously evaluate the cross-resistance profile of this compound, standardized in vitro assays are essential. The following is a detailed methodology for a cell-based assay to determine the 50% effective concentration (EC50) of this compound against a panel of HIV-1 strains with known resistance mutations.
Protocol: Phenotypic Drug Susceptibility Assay using a Reporter Gene System (TZM-bl cells)
1. Objective: To determine the in vitro susceptibility of various HIV-1 strains (including wild-type and drug-resistant variants) to this compound and comparator antiretroviral drugs.
2. Materials:
- Cells: TZM-bl cell line (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
- Viruses: Laboratory-adapted HIV-1 strains, clinical isolates, and site-directed mutant viruses with known resistance-conferring mutations to NRTIs, NNRTIs, PIs, and INSTIs.
- Compounds: this compound and a panel of approved antiretroviral drugs (e.g., Zidovudine, Efavirenz, Lopinavir, Raltegravir).
- Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, DEAE-dextran, luciferase assay reagent, and a luminometer.
3. Methods:
Visualizing the Science: Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound as an HIV-1 NCp7 inhibitor.
Caption: Experimental workflow for assessing antiretroviral cross-resistance.
Conclusion
This compound represents a promising new frontier in antiretroviral therapy with its novel mechanism of action targeting the highly conserved HIV-1 NCp7 protein. Its expected activity against multi-drug resistant strains offers hope for patients with limited treatment options. Further comprehensive in vitro and clinical studies are warranted to fully elucidate its cross-resistance profile and clinical utility. This guide provides a foundational understanding for the scientific community to build upon as research into this new class of antiretrovirals progresses.
References
- 1. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into the Mechanism and Antiviral Activity of Thioester Inhibitors of HIV | NIH Research Festival [researchfestival.nih.gov]
- 3. ImQuest Publication Highlight: HIV Screening and Mechanism - ImQuest BioSciences [imquestbio.com]
- 4. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SAMT-247's Potency Against Established Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antiretroviral agent SAMT-247 against a selection of established antiretroviral drugs. While direct quantitative potency comparison is limited by the availability of public data for this compound, this document summarizes its known antiviral activity, mechanism of action, and benchmarks it against the potency of widely used antiretrovirals. Detailed experimental protocols for key assays are provided to support further research and evaluation.
Introduction to this compound
This compound is a novel antiretroviral compound belonging to the class of 2-mercaptobenzamide thioesters.[1][2] Its unique mechanism of action targets the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein p7 (NCp7).[1][2] NCp7 is a small, highly conserved protein crucial for multiple stages of the viral lifecycle, including reverse transcription and viral packaging. This compound acts as a zinc ejector, disrupting the zinc finger motifs of NCp7 and thereby inactivating the protein, which ultimately leads to the production of non-infectious viral particles.[1][2] Studies have demonstrated that this compound exhibits potent anti-HIV activity in vitro and has shown significant protection against simian immunodeficiency virus (SIV) infection in macaque models, highlighting its potential as a future therapeutic agent.[1][3]
Comparative Potency of Antiretroviral Drugs
The following table summarizes the EC₅₀/IC₅₀ values for a selection of established antiretroviral drugs across different classes. These values are provided as a benchmark for the potency of currently approved therapies.
| Drug Class | Drug Name | EC₅₀/IC₅₀ (nM) | Virus/Cell System |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | 1.8 - 20 | HIV-1 (various clades) |
| Lamivudine (3TC) | 1 - 120 | HIV-1 (various clades) / PBMCs | |
| Abacavir (ABC) | Data not readily available in nM | ||
| Tenofovir Disoproxil Fumarate (TDF) | Data not readily available in nM | ||
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Nevirapine (NVP) | 14 - 302 | HIV-1 (laboratory and clinical isolates) |
| Protease Inhibitors (PIs) | Ritonavir (RTV) | Data not readily available in nM | |
| Darunavir (DRV) | Data not readily available in nM | ||
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir (RAL) | 6 | HIV-2 / CEMx174 cells |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific viral strain, cell type used in the assay, and the experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
HIV-1 Infectivity Assay using p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.
Materials:
-
Target cells (e.g., TZM-bl, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 virus stock
-
Test compounds (e.g., this compound) and control drugs
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell culture medium and supplements
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the target cells into a 96-well plate at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the test compounds and control drugs. Add the diluted compounds to the appropriate wells. Include wells with virus only (no drug) as a positive control and cells only (no virus or drug) as a negative control.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to all wells except the negative control wells.
-
Incubation: Incubate the plate in a CO₂ incubator for a specified period (typically 3-7 days) to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[4][5][6][7][8] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the collected supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the drug concentration. Calculate the EC₅₀ value, which is the concentration of the drug that results in a 50% reduction in p24 antigen levels compared to the virus control.
HIV-1 Infectivity Assay using Luciferase Reporter Gene Assay
This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[4][9][10] Viral infection leads to the expression of the Tat protein, which in turn activates the LTR promoter and drives the expression of luciferase.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (Tat-competent)
-
Test compounds and control drugs
-
96-well white, solid-bottom cell culture plates
-
Luciferase assay reagent
-
Cell culture medium and supplements
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells into a 96-well white, solid-bottom plate.
-
Compound Addition: Add serial dilutions of the test compounds and control drugs to the wells.
-
Virus Infection: Add the HIV-1 virus stock to the wells.
-
Incubation: Incubate the plate for 48 hours in a CO₂ incubator.[10]
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each drug concentration compared to the virus control. Determine the EC₅₀ value from the resulting dose-response curve.
In Vitro Zinc Ejection Assay
This assay directly measures the ability of a compound to eject zinc from the HIV-1 NCp7 protein.
Materials:
-
Recombinant HIV-1 NCp7 protein
-
Zinc-chelating fluorescent probe (e.g., 4-(2-pyridylazo)resorcinol (PAR) or N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ))
-
Test compound (this compound)
-
Buffer solution (e.g., Tris buffer)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a cuvette), prepare a solution containing the recombinant NCp7 protein and the zinc-chelating fluorescent probe in the buffer solution.
-
Baseline Measurement: Measure the initial fluorescence or absorbance of the solution.
-
Compound Addition: Add the test compound (this compound) to the solution.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time. The ejection of zinc from NCp7 will lead to the chelation of zinc by the probe, resulting in a change in its spectral properties.
-
Data Analysis: Plot the change in fluorescence or absorbance as a function of time to determine the rate of zinc ejection.
Visualizations
Caption: Simplified HIV-1 lifecycle and the targets of different antiretroviral drug classes.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. A this compound microbicide provides potent protection against intravaginal SIV infection of rhesus macaques while an added vaccine component elicits mixed outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldengatebio.com [goldengatebio.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.hillgene.com [en.hillgene.com]
- 7. hanc.info [hanc.info]
- 8. h-h-c.com [h-h-c.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SAMT-247: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SAMT-247 is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of this compound, a 2-mercaptobenzamide thioester microbicide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Protocols: Standard Operating Procedure for Disposal
The disposal of this compound must be managed as hazardous waste. The following step-by-step procedure should be followed to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
- All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from general laboratory waste.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.
2. Waste Collection and Containment:
- Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated weighing paper, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
- Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a separate, sealed, and labeled hazardous waste container.
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (850715-59-2), and the specific hazard warnings ("Harmful if Swallowed," "Toxic to Aquatic Life").
3. Storage:
- Store the sealed hazardous waste containers in a designated satellite accumulation area that is secure and away from drains and sources of ignition.[1]
4. Disposal Request and Pickup:
- Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
- Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] This is critical to prevent the release of this environmentally hazardous substance.
5. Decontamination of Glassware:
- For reusable glassware, a decontamination step prior to washing is recommended. While specific data for this compound is unavailable, a common procedure for thiol-containing compounds is to soak the glassware in a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) overnight in a well-ventilated area.[3]
- Caution: The reactivity of this compound with bleach has not been formally documented. This procedure should be performed with caution, and the waste bleach solution should also be disposed of as hazardous waste. After soaking, rinse the glassware thoroughly with water before standard washing.
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling SAMT-247
For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel involved in the handling, application, and disposal of the investigational microbicide SAMT-247. Adherence to these protocols is mandatory to ensure a safe research environment and minimize exposure risks.
This compound is a 2-mercaptobenzamide thioester compound that has shown potent activity against HIV by targeting the viral nucleocapsid protein NCp7.[1] While specific safety data for this compound is not extensively published, its classification as a potent, investigational chemical necessitates stringent handling procedures. The following guidelines are based on best practices for handling hazardous drugs and chemicals in a research laboratory setting.[2]
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE |
| Weighing and Compounding | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), N95 Respirator |
| Preparation of Solutions | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), Face Shield |
| In Vitro Experiments (Cell Culture) | Nitrile Gloves, Laboratory Coat, Eye Protection (Safety Glasses) |
| Animal Administration (Topical/Injectable) | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), Face Shield |
| Handling of Waste | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles) |
Note: All disposable PPE must not be reused. Reusable PPE must be decontaminated and cleaned after each use.[2]
Experimental Workflow for Safe Handling of this compound
To ensure a systematic and safe approach to working with this compound, the following experimental workflow should be followed. This workflow minimizes the risk of exposure and contamination at each stage of handling.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated gloves, gowns, pipette tips, and culture plates, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for hazardous chemical waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office. Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the investigational compound this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
